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Core Science & Biosynthesis

Foundational

3-Amino-2-methylpropanamide chemical structure and bonding

An In-depth Technical Guide to 3-Amino-2-methylpropanamide: Structure, Bonding, and Synthetic Strategies Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of 3-Am...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Amino-2-methylpropanamide: Structure, Bonding, and Synthetic Strategies

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-Amino-2-methylpropanamide, a pivotal building block in contemporary drug development. We delve into the molecule's core chemical structure, exploring the nuances of its bonding and stereochemistry. This guide offers a detailed examination of scalable synthetic pathways, providing researchers and drug development professionals with actionable protocols and an understanding of the causal factors behind key experimental choices. Furthermore, we situate 3-Amino-2-methylpropanamide within the broader context of medicinal chemistry, highlighting its role as a key intermediate and the therapeutic potential of β-amino acid derivatives.

Introduction: The Significance of 3-Amino-2-methylpropanamide

3-Amino-2-methylpropanamide (IUPAC Name: 3-amino-2-methylpropanamide) is a functionalized β-amino acid derivative. While seemingly simple, its structural motifs—a primary amine, a primary amide, and a chiral center—make it a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical compounds.[1] Its molecular architecture allows for specific, controlled introductions of key pharmacophoric elements, essential for achieving desired biological activity and pharmacokinetic profiles.

The utility of β-amino acids and their derivatives is well-established in medicinal chemistry. They serve as foundational components for peptidomimetics, enzyme inhibitors, and as moieties in prodrug design to enhance properties like solubility and bioavailability.[2][3][4] The strategic placement of the amino and methyl groups in 3-Amino-2-methylpropanamide provides steric and electronic features that are crucial for its application in targeted drug synthesis. This guide will elucidate the fundamental chemical principles of this molecule and provide a framework for its practical application in a research and development setting.

Molecular Structure and Chemical Bonding

A thorough understanding of the molecular structure and bonding of 3-Amino-2-methylpropanamide is fundamental to appreciating its reactivity and function as a synthetic intermediate.

Core Structure and Functional Groups

The molecule is built upon a three-carbon propane backbone. Its key features include:

  • A Primary Amide Group (-CONH₂): Located at the C1 position. The carbon atom is sp² hybridized, forming a planar system with the oxygen and nitrogen atoms. This planarity is due to the delocalization of the nitrogen lone pair into the C=O π-system, giving the C-N bond partial double-bond character.

  • A Methyl Group (-CH₃): Attached to the C2 position. This sp³ hybridized carbon introduces a chiral center to the molecule (unless the context is a racemic mixture).

  • A Primary Amine Group (-NH₂): Located at the C3 position. The nitrogen atom is sp³ hybridized, with a lone pair of electrons that confers basicity and nucleophilicity to this functional group.

Bonding Analysis and Intermolecular Forces

The combination of polar functional groups dictates the molecule's physical properties. The N-H bonds in both the amide and amine groups, along with the C=O bond, are significant sites for hydrogen bonding . This capacity for strong intermolecular hydrogen bonding suggests a relatively high melting point and solubility in polar protic solvents.

The C2 carbon is a stereocenter, meaning 3-Amino-2-methylpropanamide can exist as two enantiomers: (R)-3-amino-2-methylpropanamide and (S)-3-amino-2-methylpropanamide. The specific stereochemistry is often critical in pharmaceutical applications, as biological systems (like enzymes and receptors) are chiral and typically interact preferentially with one enantiomer.

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

PropertyValueSource
CAS Number 3440-38-8ChemScene[1]
Molecular Formula C₄H₁₀N₂OChemScene[1]
Molecular Weight 102.14 g/mol ChemScene[1]
SMILES O=C(N)C(C)CNChemScene[1]
Hydrogen Bond Donors 2 (from -NH₂ and -CONH₂)PubChem
Hydrogen Bond Acceptors 2 (from C=O and -NH₂)PubChem

Synthesis and Characterization: A Technical Protocol

The synthesis of functionalized amino amides requires a robust and scalable process to be viable for pharmaceutical development. While specific literature for 3-Amino-2-methylpropanamide is sparse, a well-documented, scalable synthesis for the closely related analog, 3-amino-2,2-dimethylpropanamide, provides a validated template that can be adapted.[5] This process involves three critical transformations: methylation, ammonolysis, and hydrogenation.

Synthetic Workflow Overview

The logical flow of the synthesis is designed to build the carbon skeleton first, followed by the introduction of the nitrogen functionalities in a controlled manner.

G Start Starting Material (e.g., Cyanoacetate Derivative) Step1 Step 1: Methylation (Introduction of Methyl Group) Start->Step1 Step2 Step 2: Ammonolysis (Conversion of Ester to Amide) Step1->Step2 Step3 Step 3: Hydrogenation (Reduction of Nitrile to Amine) Step2->Step3 Product Final Product: 3-Amino-2-methylpropanamide Step3->Product

Caption: High-level workflow for the synthesis of 3-Amino-2-methylpropanamide.

Detailed Experimental Protocol (Adapted from Analog Synthesis)

This protocol is a representative methodology based on established chemistry for similar structures.[5] Optimization is required for the specific mono-methyl target.

Step 1: Methylation of the α-Carbon

  • Objective: To introduce the methyl group at the C2 position. This is typically achieved via enolate chemistry.

  • Protocol:

    • A suitable starting material, such as ethyl cyanoacetate, is dissolved in an appropriate aprotic solvent (e.g., DCM).

    • A strong base (e.g., NaOH) is added under controlled temperature to deprotonate the α-carbon, forming a nucleophilic enolate. A phase-transfer catalyst (e.g., TBAB) is crucial for facilitating this reaction in a biphasic system.

    • A methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, is added slowly. The enolate attacks the methylating agent in an Sₙ2 reaction.

    • The reaction is monitored by TLC or HPLC until completion. Work-up involves quenching the reaction, separating the organic layer, and purifying the methylated intermediate.

  • Causality: The choice of a strong base is essential to generate a sufficient concentration of the enolate for the reaction to proceed efficiently. The phase-transfer catalyst is a key process optimization component, enabling the reaction between the aqueous base and the organic-soluble substrate, thus improving scalability and safety.[5]

Step 2: Ammonolysis of the Ester

  • Objective: To convert the ester functional group into the primary amide.

  • Protocol:

    • The purified methylated intermediate from Step 1 is dissolved in methanol.

    • The solution is saturated with ammonia gas (or a solution of ammonia in methanol is used) at a controlled temperature (e.g., room temperature).

    • The reaction is stirred for several hours (e.g., 10-12 hours) until the ester is fully converted to the amide.[5]

    • The solvent and excess ammonia are removed under reduced pressure to yield the crude amide product.

  • Causality: Ammonolysis is a nucleophilic acyl substitution reaction. Using a high concentration of ammonia drives the equilibrium towards the formation of the thermodynamically stable amide product. Methanol is an excellent solvent as it dissolves both the substrate and ammonia.

Step 3: Reduction of the Nitrile to a Primary Amine

  • Objective: To convert the nitrile group (-CN) to the primary amine (-CH₂NH₂).

  • Protocol:

    • The crude amide from Step 2 is dissolved in methanol containing ammonia.

    • A hydrogenation catalyst, such as Raney Nickel, is added to the solution.

    • The mixture is subjected to a hydrogen gas atmosphere (H₂) at elevated temperature and pressure (e.g., 60-65°C).[5]

    • The reaction is monitored until the nitrile is fully reduced.

    • Upon completion, the catalyst is carefully filtered off, and the solvent is evaporated to yield the final product, 3-Amino-2-methylpropanamide. Purification may be achieved via crystallization or column chromatography.

  • Causality: Catalytic hydrogenation is a highly efficient and clean method for nitrile reduction. Raney Nickel is a standard choice due to its high activity. The presence of ammonia during hydrogenation is critical to suppress the formation of secondary and tertiary amine byproducts by minimizing the reaction of the newly formed primary amine with intermediate imines.[5]

Applications in Drug Development: A Case Study

The primary value of 3-Amino-2-methylpropanamide and its analogs lies in their role as structural motifs in bioactive molecules. While its direct use is less documented than its dimethyl analog, its structure is representative of a class of compounds used to build potent therapeutics. Derivatives of 3-amino-2-hydroxyamides, for example, have been identified as potent inhibitors of human methionine aminopeptidase-2 (MetAP2), an enzyme target for angiogenesis-related diseases.[6]

The most prominent example involving a close analog is the synthesis of Aliskiren , the first-in-class direct renin inhibitor for the treatment of hypertension.[5] The 3-amino-2,2-dimethylpropanamide fragment constitutes a key part of the molecule that interacts with the enzyme's active site.

G cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action A 3-Amino-2-methylpropanamide (or Analog) B Multi-step Coupling Reactions A->B C Active Pharmaceutical Ingredient (e.g., Aliskiren) B->C D Drug (Aliskiren) Binds to Renin C->D Formulation E Inhibition of Angiotensinogen Conversion D->E F Therapeutic Effect: Reduced Blood Pressure E->F

Caption: Role of the amino amide fragment from synthesis to therapeutic action.

This relationship underscores the "trustworthiness" pillar of drug development: a reliable, scalable synthesis for a key intermediate is a self-validating system, ensuring a consistent and pure supply for the production of the final drug product. The structural features of the amino amide fragment are precisely engineered to fit into the binding pocket of the target protein, demonstrating the expertise required in modern structure-based drug design.

Conclusion

3-Amino-2-methylpropanamide represents more than a simple chemical; it is an enabling tool for medicinal chemists and pharmaceutical scientists. Its structure, characterized by a chiral center and key hydrogen-bonding functional groups, provides a versatile scaffold for creating complex and highly specific therapeutic agents. The synthetic pathways, while requiring careful optimization, are based on robust and scalable chemical principles, making it a practical intermediate for large-scale production. As drug development continues to move towards more targeted and structurally complex molecules, the demand for well-characterized, high-purity building blocks like 3-Amino-2-methylpropanamide will undoubtedly continue to grow.

References

  • Reddy, B. S., et al. (2014). Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Chemistry & Biology Interface, 4(1), 58-65.
  • Sheppard, G. S., et al. (2004). 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2. Bioorganic & Medicinal Chemistry Letters, 14(4), 865-868. [Link]

  • Guedes, J. V., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2296. [Link]

  • Rather, J. A., et al. (2022). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Pharmaceuticals, 15(11), 1366. [Link]

  • Wieczorek, R., & Gzella, A. K. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 432. [Link]

  • PubChem. (n.d.). 3-Amino-2-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

The Dual Paradigm of 3-Amino-2-methylpropanamide in Modern Drug Discovery: From Critical Impurity to Targeted Inhibitor Scaffold

Executive Summary In the landscape of pharmaceutical development, low-molecular-weight aliphatic amides often serve as the unsung backbone of complex active pharmaceutical ingredients (APIs). 3-Amino-2-methylpropanamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, low-molecular-weight aliphatic amides often serve as the unsung backbone of complex active pharmaceutical ingredients (APIs). 3-Amino-2-methylpropanamide (CAS: 3440-38-8) is a prime example of a molecule that occupies a dual paradigm in modern medicinal chemistry.

Historically, this compound was primarily characterized as a critical, carry-over impurity in the synthesis of the antihypertensive drug Aliskiren Hemifumarate[1]. However, recent breakthroughs in oncology have repurposed this exact molecular scaffold. According to recent patent literature (US12473295B2), enantiopure derivatives of 3-amino-2-methylpropanamide are now deployed as essential building blocks in the synthesis of substituted straight-chain spiro derivatives—potent inhibitors of the Menin-MLL protein-protein interaction used to treat acute leukemias[2].

This whitepaper synthesizes the key literature surrounding 3-amino-2-methylpropanamide, detailing its physicochemical profile, its mechanistic role as an impurity, its application in targeted drug discovery, and the validated experimental protocols required to handle it.

Chemical Identity & Physicochemical Profiling

Understanding the baseline reactivity of 3-amino-2-methylpropanamide is critical. The molecule features a primary amine (a strong nucleophile) and a primary amide (a hydrogen-bond donor/acceptor), separated by a chiral center at the C2 position.

Table 1: Quantitative Chemical Profile
PropertyValue / Description
IUPAC Name 3-Amino-2-methylpropanamide
CAS Registry Number 3440-38-8[3]
Molecular Formula C₄H₁₀N₂O
Molecular Weight 102.14 g/mol [4]
SMILES String O=C(N)C(C)CN[4]
Storage Conditions Sealed in dry, 2-8°C[4]
Key Structural Feature Ambidentate reactivity; chiral center at C2.

The "Impurity Paradigm": Propagation in Aliskiren Synthesis

Aliskiren is a direct renin inhibitor utilized for the treatment of hypertension. Its commercial synthesis relies on the condensation of an advanced azido precursor with "Segment-C", which is strictly defined as 3-amino-2,2-dimethylpropanamide[1].

The Mechanism of Impurity Carryover

Commercial batches of Segment-C frequently contain trace amounts of 3-amino-2-methylpropanamide (Impurity 20). Because the primary amine of this impurity shares the exact nucleophilic profile as the intended Segment-C reagent, it successfully undergoes condensation with the azido precursor in the presence of 2-hydroxypyridine and triethylamine (TEA).

Following subsequent catalytic hydrogenation (Pd/C, MeOH, NH₃), the impurity is carried through the entire synthetic sequence, resulting in the formation of Monomethyl Aliskiren (desmethyl aliskiren)[1]. The loss of a single methyl group significantly alters the steric bulk and lipophilicity of the final API, necessitating rigorous HPLC tracking to ensure regulatory compliance (ICH guidelines limit such related substances to ≤0.10%).

G Precursor Aliskiren Precursor (Azido Intermediate 4) SegC Segment-C (3-amino-2,2-dimethylpropanamide) Precursor->SegC Intended Pathway Impurity Impurity 20 (3-amino-2-methylpropanamide) Precursor->Impurity Impurity Carryover Aliskiren Aliskiren Hemifumarate (Target API) SegC->Aliskiren Condensation & Reduction MonoMethyl Monomethyl Aliskiren 7 (Related Substance) Impurity->MonoMethyl Condensation & Reduction

Caption: Divergent synthetic pathways leading to Aliskiren and its Monomethyl impurity.

The "Building Block Paradigm": Menin-MLL Inhibitor Discovery

In a striking pivot from its role as an impurity, 3-amino-2-methylpropanamide has been deliberately utilized as a stereospecific building block in the oncology sector.

The Menin-MLL protein-protein interaction is a critical epigenetic driver in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring MLL rearrangements. Disrupting this interaction requires highly specific, sterically tuned small molecules[2].

According to US Patent US12473295B2 (Janssen Pharmaceutica NV), enantiopure (R)- and (S)-3-amino-2-methylpropanamide are utilized to synthesize substituted straight-chain spiro derivatives[2]. The primary amine of the propanamide acts as a nucleophile, attacking a complex spiro-ketone (Intermediate 101) via reductive amination. The resulting amide tail plays a crucial role in hydrogen bonding within the Menin binding pocket, displacing the MLL protein and halting leukemic cell proliferation.

G Ketone Spiro Intermediate 101 (Ketone/Aldehyde) Imine Imine/Iminium Intermediate (Transient) Ketone->Imine + Amine, NaOAc (pH Control) Amine (R)- or (S)-3-amino-2-methylpropanamide (Nucleophile) Amine->Imine Product Substituted Spiro Derivative (Menin-MLL Inhibitor) Imine->Product NaBH3CN, MeOH (Selective Reduction)

Caption: Reductive amination workflow utilizing 3-amino-2-methylpropanamide for Menin-MLL inhibitors.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols represent self-validating systems. Causality for reagent selection is explicitly defined to guarantee reproducibility.

Protocol A: Stereospecific Reductive Amination (Menin-MLL Inhibitor Synthesis)

Adapted from the synthetic routes described in US12473295B2[2].

Objective: Couple (R)-3-amino-2-methylpropanamide to a spiro-ketone intermediate. Causality Check: Sodium cyanoborohydride (NaBH₃CN) is selected over Sodium borohydride (NaBH₄) because NaBH₃CN is stable in mildly acidic conditions and selectively reduces the iminium ion without reducing the starting ketone. Sodium acetate (NaOAc) is required to buffer the system to pH ~5-6, optimal for iminium formation.

Step-by-Step Workflow:

  • Preparation: Dissolve the spiro-ketone intermediate (1.0 eq) and (R)-3-amino-2-methylpropanamide (1.2 eq) in anhydrous Methanol (MeOH) at 20°C.

  • Buffering: Add Sodium Acetate (NaOAc) (2.0 eq) to the mixture. Validation step: Check pH to ensure it is between 5 and 6.

  • Imine Formation: Stir the reaction mixture for 2 hours at room temperature under a nitrogen atmosphere to allow complete iminium ion formation.

  • Reduction: Slowly add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) in portions to prevent thermal runaway.

  • In-Process Control (IPC): After 4 hours, sample the reaction and analyze via LC-MS. The mass of the starting ketone should be depleted (>95% conversion).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the borane complexes. Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, DCM/MeOH gradient) to yield the target spiro derivative.

Protocol B: Impurity Tracking in Aliskiren Synthesis

Adapted from related substance profiling methodologies[1].

Objective: Isolate and quantify Monomethyl Aliskiren (formed by 3-amino-2-methylpropanamide) in API batches.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 50 mg of Aliskiren Hemifumarate API in 50 mL of diluent (Water:Acetonitrile, 50:50 v/v).

  • Chromatographic Setup: Utilize a C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (provides ion-pairing to resolve the desmethyl impurity from the main peak).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: Set the UV detector to 230 nm.

  • Validation: Spike a known standard of Monomethyl Aliskiren into a pure Aliskiren sample. The Monomethyl Aliskiren peak will typically elute slightly earlier than Aliskiren due to the loss of the lipophilic methyl group. Calculate the area percentage to ensure it falls below the 0.10% ICH threshold.

References

  • Sigma-Aldrich / ChemScene Product Data Source: Sigma-Aldrich & ChemScene Commercial Catalogs URL
  • Source: Chemistry & Biology Interface (October 2013)
  • Substituted straight chain spiro derivatives (US12473295B2)

Sources

Foundational

The Pharmacological Versatility of 3-Amino-2-methylpropanamide: From Small Molecule Building Block to Bioactive Pharmacophore

Executive Summary In the landscape of modern medicinal chemistry, the success of complex Active Pharmaceutical Ingredients (APIs) often hinges on the strategic deployment of low-molecular-weight, bifunctional aliphatic b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the success of complex Active Pharmaceutical Ingredients (APIs) often hinges on the strategic deployment of low-molecular-weight, bifunctional aliphatic building blocks. 3-Amino-2-methylpropanamide (3-AMP) (CAS: 3440-38-8) is a prime example of such a molecule. Featuring a primary amine, a primary amide, and a chiral methyl center, 3-AMP serves a dual role in drug development: it is both a highly versatile synthetic intermediate for complex spirocyclic scaffolds and a compelling bioisostere with intrinsic pharmacological potential.

This technical guide deconstructs the structural dynamics of 3-AMP, explores its critical role in targeting "undruggable" protein-protein interactions (PPIs)[1], hypothesizes its potential as a metabolic modulator, and outlines self-validating experimental protocols for its application in drug discovery.

Physicochemical Profiling & Pharmacophore Dynamics

The structural elegance of 3-AMP lies in its dense hydrogen-bonding network packed into a minimal molecular footprint. The primary amine acts as a strong nucleophile and hydrogen-bond donor/acceptor, while the primary amide provides a neutral, highly stable hydrogen-bonding motif. The C2 chiral methyl group is not merely structural; it provides critical steric steering, locking the molecule into specific conformations when bound within tight enzymatic or allosteric pockets.

Table 1: Quantitative Physicochemical & Pharmacological Profile
PropertyValuePharmacological Significance
CAS Number 3440-38-8Standard registry identification.
Molecular Formula C₄H₁₀N₂OSmall, low-molecular-weight building block.
Molecular Weight 102.14 g/mol Maximizes Ligand Efficiency (LE) in fragment-based drug design.
H-Bond Donors 3 (Amine, Amide)Facilitates robust interaction with target protein backbones.
H-Bond Acceptors 2 (Carbonyl, Amine)Enables complex multi-point binding networks.
Stereocenters 1 (C2 Methyl)Allows for spatial steering and enantiomeric specificity ((R) vs (S)).
Physiological Charge Cationic (Amine)Amine is protonated at pH 7.4; amide remains neutral, optimizing LogD.

Role in Protein-Protein Interaction (PPI) Inhibitors: Menin-MLL Targeting

One of the most significant recent applications of 3-AMP is in the synthesis of inhibitors targeting the Menin-MLL (Mixed Lineage Leukemia) interaction. The Menin-MLL complex is an oncogenic driver in acute leukemias (such as MDS and MPN)[2]. Menin acts as an oncogenic cofactor by binding to the MBM1 and MBM2 motifs of MLL fusion proteins, driving the transcription of leukemogenic genes like HOXA9[2].

Recent advances, such as those detailed in[1], utilize enantiopure (R)- or (S)-3-amino-2-methylpropanamide to synthesize substituted straight-chain spiro derivatives. In these architectures, the 3-AMP moiety acts as a solvent-exposed appendage. The primary amide forms critical hydrogen bonds with the solvent-accessible rim of the Menin binding pocket, while the chiral methyl group prevents steric clashes with adjacent amino acid residues, drastically increasing binding affinity.

MeninMLL Menin Menin Protein Complex Menin-MLL Complex Menin->Complex Binds MBM1/2 MLL MLL Fusion Protein MLL->Complex Transcription HOXA9 / MEIS1 Transcription Complex->Transcription Chromatin Binding Leukemia Leukemogenesis Transcription->Leukemia Proliferation Inhibitor 3-AMP-Derived Inhibitor Displacement Complex Disruption Inhibitor->Displacement High-Affinity Binding Displacement->Complex Blocks Interaction

Mechanistic disruption of the Menin-MLL oncogenic complex by 3-AMP-derived small molecule inhibitors.

The BAIBA-Amide Bioisosteric Hypothesis

Beyond its use as a synthetic intermediate, 3-AMP holds untapped potential as a bioactive pharmacophore. Structurally, 3-AMP is the exact primary amide derivative of β-aminoisobutyric acid (BAIBA) . BAIBA is a well-characterized myokine secreted by skeletal muscle during exercise, known to activate AMPK and induce the browning of white adipose tissue (WAT).

By replacing the carboxylic acid of BAIBA with an amide to form 3-AMP, the molecule loses its negative charge at physiological pH (7.4). Causality: This neutralization drastically increases the molecule's lipophilicity (LogD) and abolishes its reliance on active transport mechanisms (like amino acid transporters) for cellular entry. Consequently, 3-AMP hypothetically possesses superior passive membrane permeability, making it a highly compelling, orally bioavailable scaffold for metabolic syndrome drug discovery.

Metabolic AMP 3-AMP (BAIBA Amide) Membrane Enhanced Membrane Permeability AMP->Membrane Neutral pH 7.4 AMPK AMPK Activation Membrane->AMPK Cellular Entry PGC1a PGC-1α Upregulation AMPK->PGC1a Phosphorylation Browning WAT Browning & Fatty Acid Oxidation PGC1a->Browning Transcriptional Control

Proposed metabolic signaling cascade for 3-AMP as a lipophilic BAIBA bioisostere.

API Impurity Profiling: The Aliskiren Case Study

The structural precision of 3-AMP is a double-edged sword in pharmaceutical manufacturing. In the synthesis of the direct renin inhibitor Aliskiren , the process relies on the building block 3-amino-2,2-dimethylpropanamide (Segment-C)[3].

If 3-AMP is present as a raw material impurity (missing one methyl group), it participates in the identical synthetic cascade, resulting in the formation of Monomethyl Aliskiren [4]. Causality: The loss of a single methyl group alters the hydrophobic packing of the drug within the S3/S1' subpockets of the renin enzyme, potentially altering both efficacy and off-target toxicity. This necessitates rigorous LC-MS/MS monitoring of 3-AMP levels in precursor batches to ensure API integrity.

Self-Validating Experimental Protocols

To harness 3-AMP effectively, experimental design must be rigorous. Below are two field-proven, self-validating methodologies.

Protocol 1: Stereoselective Reductive Amination for Spiro-Derivatives

This protocol details the incorporation of (R)-3-AMP into a ketone intermediate to form a Menin inhibitor scaffold[5].

Step-by-Step Methodology:

  • Imine Condensation: Dissolve 1.0 eq of the target ketone and 1.2 eq of (R)-3-amino-2-methylpropanamide in anhydrous Methanol (MeOH). Add Sodium Acetate (NaOAc) to adjust the pH to 5-6.

    • Causality: NaOAc buffers the solution to mildly acidic conditions. This is crucial because it protonates the carbonyl oxygen (increasing electrophilicity) without fully protonating the primary amine of 3-AMP, allowing the nucleophilic attack to proceed and form the transient iminium ion.

  • Selective Reduction: Add 1.5 eq of Sodium Cyanoborohydride (NaBH₃CN) at 20°C. Stir for 12 hours.

    • Causality: NaBH₃CN is uniquely stable at pH 5-6 and selectively reduces the protonated iminium ion much faster than the unreacted ketone, preventing the formation of unwanted alcohol byproducts.

  • Self-Validation (LC-MS Gating):

    • Control Check: Extract an aliquot at t=2 hours. LC-MS must show the [M+H]⁺ mass of the unreduced imine. If absent, the condensation failed, and adding the reducing agent will only destroy the starting material.

Workflow A Ketone/Aldehyde Intermediate C Imine Formation (pH 5-6, NaOAc) A->C B (R)-3-Amino-2- methylpropanamide B->C D Reduction (NaBH3CN) C->D Transient Imine E Target Scaffold (Spiro Derivative) D->E Selective Reduction

Stereoselective reductive amination workflow utilizing (R)-3-amino-2-methylpropanamide.

Protocol 2: TR-FRET Assay for Menin-MLL Binding Inhibition

To evaluate the efficacy of the synthesized 3-AMP derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed[2].

Step-by-Step Methodology:

  • Reagent Preparation: Label recombinant Menin protein (a.a. 1-610) with Terbium (Tb) cryptate (Donor). Synthesize an MLL peptide labeled with FITC or a compatible acceptor fluorophore.

  • Incubation: In a 384-well plate, incubate 2 nM Tb-Menin, 10 nM FITC-MLL, and serial dilutions of the 3-AMP derived inhibitor in HEPES buffer (pH 7.5) for 1 hour at room temperature.

  • Time-Resolved Measurement: Excite the plate at 337 nm. Apply a 50 µs time delay, then measure emission at 520 nm (Acceptor) and 490 nm (Donor).

    • Causality: Terbium has an exceptionally long emission half-life (milliseconds). The 50 µs delay allows all short-lived background auto-fluorescence (from the small molecules or buffer) to decay completely before measurement. This drastically eliminates false positives.

  • Self-Validation (Interference Control):

    • Control Check: Include a well containing only the 3-AMP inhibitor and Tb-Menin (no MLL peptide). If the emission at 490 nm drops significantly compared to vehicle, the compound is directly quenching the Terbium fluorophore (an assay artifact), rather than genuinely disrupting the PPI.

Sources

Exploratory

Physicochemical Profiling and Solubility Characteristics of 3-Amino-2-methylpropanamide: A Comprehensive Technical Guide

Executive Summary & Structural Analysis 3-Amino-2-methylpropanamide (CAS: 3440-38-8) is a highly polar, low-molecular-weight aliphatic amino amide utilized as a critical building block in organic synthesis, solid-phase p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

3-Amino-2-methylpropanamide (CAS: 3440-38-8) is a highly polar, low-molecular-weight aliphatic amino amide utilized as a critical building block in organic synthesis, solid-phase peptide synthesis (SPPS), and pharmaceutical development[1]. Understanding its solvation thermodynamics is paramount for optimizing reaction conditions, purification workflows, and formulation strategies.

From a structural perspective, the molecule (C₄H₁₀N₂O, MW: 102.14 g/mol ) possesses three distinct functional domains that dictate its solubility profile:

  • Primary Amine (-NH₂): Acts as both a strong hydrogen-bond donor and acceptor. With an estimated pKa of ~9.5, it exists predominantly in a protonated state in acidic to neutral aqueous environments, drastically increasing aqueous solubility.

  • Primary Amide (-CONH₂): A neutral, highly polar moiety that participates in extensive intermolecular hydrogen bonding networks.

  • Aliphatic Methyl Branch (-CH₃): Introduces a minor degree of lipophilicity and steric hindrance. This branch disrupts the crystalline lattice energy compared to its unbranched analog (3-aminopropanamide), subtly enhancing its solubility in polar organic solvents like methanol and ethanol.

Solvation Thermodynamics and Hansen Solubility Parameters (HSP)

The solubility of 3-Amino-2-methylpropanamide is best predicted and understood through the framework of, which divides the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion forces ( δD​ ), Polar dipole-dipole forces ( δP​ ), and Hydrogen bonding ( δH​ )[2].

For 3-Amino-2-methylpropanamide, the δP​ and δH​ values are exceptionally high. Consequently, the thermodynamic penalty of cavity formation in non-polar solvents (like hexane or toluene) cannot be overcome by the weak dispersion interactions ( δD​ ) formed between the solvent and the solute. Conversely, polar protic solvents capable of matching the molecule's high δH​ requirement readily dissolve the compound by forming energetically favorable solute-solvent hydrogen bonds.

Solvation A 3-Amino-2-methylpropanamide (High δP, High δH) B Polar Protic Solvents (Water, Methanol) A->B H-bond donor/acceptor C Polar Aprotic Solvents (DMSO, DMF) A->C Dipole alignment D Non-Polar Solvents (Hexane, Toluene) A->D Weak dispersion E Extensive H-Bonding Solvation > Lattice Energy (High Solubility) B->E F Dipole-Dipole & H-Acceptance (Moderate to High Solubility) C->F G Hydrophobic Mismatch Lattice Energy > Solvation (Insoluble) D->G

Figure 1: Solvation thermodynamics of 3-Amino-2-methylpropanamide across solvent classes.

Quantitative Solubility Matrix

Based on functional group analysis, HSP modeling, and structural homology to similar amino amides, the following table summarizes the solubility characteristics of 3-Amino-2-methylpropanamide.

Solvent CategorySpecific SolventPredicted Solubility Range (mg/mL at 25°C)Mechanistic Rationale
Aqueous / Protic Water (pH 7.0)> 100 (Freely Soluble)Complete H-bond network integration; partial amine protonation.
Aqueous / Protic Methanol / Ethanol50 - 100 (Soluble)Strong H-bond matching; methyl branch aids in alcohol compatibility.
Polar Aprotic DMSO / DMF20 - 50 (Moderately Soluble)Excellent H-bond acceptors for the -NH₂ and -CONH₂ protons.
Polar Aprotic Acetonitrile1 - 10 (Slightly Soluble)Moderate dipole interaction; lacks H-bond donating capability.
Non-Polar Hexane / Heptane< 0.1 (Practically Insoluble)Severe hydrophobic mismatch; unable to break crystalline lattice.
Non-Polar Toluene / DCM< 1.0 (Very Slightly Soluble)Weak induced dipole interactions insufficient for solvation.

Note: The shift toward "greener" solvents in solid-phase synthesis has shown that binary mixtures (e.g., DMSO/EtOAc) can synergistically enhance the solubility of polar amino amides while reducing environmental impact[3].

Experimental Protocol: Thermodynamic Solubility Determination

To empirically validate the solubility of 3-Amino-2-methylpropanamide in a novel solvent system, researchers must employ a rigorous, self-validating methodology. The standard approach is the Shake-Flask Method, adapted from .

Critical Analytical Insight: Because 3-Amino-2-methylpropanamide lacks an aromatic ring or conjugated pi-system, it does not possess a strong UV chromophore. Standard HPLC-UV analysis at 254 nm will yield false negatives. Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or LC-MS must be utilized for accurate quantification.

Step-by-Step Methodology
  • Saturation Preparation: Add an excess amount of solid 3-Amino-2-methylpropanamide (~200 mg) to 1.0 mL of the target solvent in a tightly sealed amber glass vial.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours to ensure thermodynamic equilibrium is reached between the solid phase and the solution.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Dilution & Quantification: Dilute the filtrate serially with the mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to fall within the linear dynamic range of the detector. Analyze via HPLC-ELSD or LC-MS against a highly pure standard calibration curve.

Workflow Step1 1. Solvent Saturation Add excess solute to 1mL solvent Step2 2. Isothermal Equilibration Agitate at 25°C for 48-72h Step1->Step2 Step3 3. Phase Separation Centrifuge (10k x g) & Filter (0.45 µm) Step2->Step3 Step4 4. Analytical Quantification HPLC-ELSD, CAD, or LC-MS Step3->Step4 Step5 5. Data Processing Determine thermodynamic solubility Step4->Step5

Figure 2: Shake-flask protocol workflow for thermodynamic solubility determination.

Applications in Drug Development & Synthesis

The solubility profile of 3-Amino-2-methylpropanamide directly dictates its handling in the laboratory. In drug development, particularly in the synthesis of peptidomimetics or small-molecule inhibitors (such as menin/MLL protein interaction inhibitors[4]), the compound is often coupled via its primary amine.

Because it is highly soluble in water but poorly soluble in non-polar organics, liquid-liquid extraction (LLE) during reaction workup requires careful pH tuning. To extract the unreacted amine into an organic layer (like ethyl acetate or dichloromethane), the aqueous phase must be basified to pH > 11 to fully deprotonate the primary amine, thereby suppressing its ionic character and forcing it into the organic phase. Alternatively, utilizing modern green solvent mixtures (e.g., 2-MeTHF or cyclopentyl methyl ether) can facilitate better partitioning and cleaner synthetic workflows[5].

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Retrieved from[Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from[Link]

  • Kumar, A., et al. (2017). Greener solvents for solid-phase synthesis. Green Chemistry (RSC Publishing). Retrieved from[Link]

  • Google Patents. (2024). Substituted straight chain spiro derivatives (US12473295B2).

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of 3-Amino-2-methylpropanamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-2-methylpropanamide This guide provides a comprehensive analysis of the spectroscopic data for 3-Amino-2-methylpropanamide (C₄H₁₀N₂O, MW: 102.1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-2-methylpropanamide

This guide provides a comprehensive analysis of the spectroscopic data for 3-Amino-2-methylpropanamide (C₄H₁₀N₂O, MW: 102.14 g/mol ), a β-amino amide of interest in synthetic and medicinal chemistry.[1][2] As β-amino amides are crucial building blocks for various biologically active molecules and covalent adaptable networks, a thorough understanding of their structural characteristics is paramount.[3][4] This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles. The protocols described herein are designed to be self-validating, ensuring researchers can confidently replicate and verify these findings.

Molecular Structure and Atom Numbering

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The diagram below illustrates the structure of 3-Amino-2-methylpropanamide with standardized atom numbering for unambiguous spectral assignment in the subsequent sections.

Caption: Molecular structure of 3-Amino-2-methylpropanamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to hindered rotation around the amide C-N bond, some signals may appear broadened at room temperature.[5]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms. The electronegative amine and amide groups significantly influence the chemical shifts of adjacent protons.

Predicted ¹H NMR Data (in D₂O)

Labeled Proton(s) Predicted Chemical Shift (δ) ppm Multiplicity Integration Rationale
H on C4 (CH₃) ~1.15 Doublet (d) 3H Coupled to the single proton on C2.
H on C2 (CH) ~2.50 Multiplet (m) 1H Coupled to protons on C3 and C4. Deshielded by the adjacent carbonyl group.
H on C3 (CH₂) ~2.90 Multiplet (m) 2H Coupled to the proton on C2. Deshielded by the adjacent amino group.
H on N1 (NH₂) ~3.20 (variable) Singlet (s, broad) 2H Labile protons; chemical shift is concentration and temperature dependent. Signal disappears upon D₂O exchange.

| H on N2 (NH₂) | ~7.20 & ~7.60 (variable) | Singlets (s, broad) | 2H | Amide protons with restricted rotation. Chemical shifts are highly dependent on solvent and concentration. Signal disappears upon D₂O exchange. |

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon is the most deshielded, appearing significantly downfield. Carbonyl signals for amino acids and amides typically appear in the 169-176 ppm range.[5][6]

Predicted ¹³C NMR Data (in D₂O)

Labeled Carbon Predicted Chemical Shift (δ) ppm Rationale
C4 (CH₃) ~18 Standard aliphatic methyl carbon.
C2 (CH) ~40 Aliphatic methine carbon, shifted slightly downfield by the adjacent carbonyl.
C3 (CH₂) ~45 Aliphatic methylene carbon, shifted downfield by the adjacent amino group.

| C1 (C=O) | ~178 | Carbonyl carbon of a primary amide, highly deshielded by the electronegative oxygen and nitrogen atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of 3-Amino-2-methylpropanamide is expected to be dominated by absorptions from the amine and amide groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity Rationale
3400 - 3200 N-H (Amine & Amide) Symmetric & Asymmetric Stretch Strong, Broad The presence of two N-H bonds in both the primary amine and primary amide results in characteristic overlapping bands. Hydrogen bonding can broaden these peaks significantly.[7][8]
2960 - 2850 C-H (Alkyl) Symmetric & Asymmetric Stretch Medium Typical for sp³ hybridized C-H bonds in the methyl and methylene groups.
~1670 C=O (Amide I) Stretch Strong A very strong and characteristic absorption for the carbonyl group in a primary amide.[7]
~1620 N-H (Amine & Amide II) Scissoring/Bending Medium-Strong This band arises from the bending vibration of the N-H bonds.[8]

| ~1410 | C-N | Stretch | Medium | Corresponds to the stretching vibration of the carbon-nitrogen single bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For amines, the molecular ion peak is expected to have an odd nominal mass, consistent with the Nitrogen Rule.[9]

Predicted Mass Spectrometry Data (Electron Impact - EI)

m/z Proposed Fragment Rationale
102 [C₄H₁₀N₂O]⁺ Molecular Ion (M⁺).
85 [M - NH₃]⁺ Loss of ammonia from the primary amine group.
72 [C₃H₆NO]⁺ Alpha-cleavage with loss of the ethylamine radical (•CH₂NH₂).
58 [C₃H₈N]⁺ Alpha-cleavage with loss of the carboxamide radical (•CONH₂).
44 [CONH₂]⁺ Formation of the carboxamide cation, a common fragment for primary amides.

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage product, forming the stable aminomethyl cation. This is often a base peak for primary amines.[9] |

Key Fragmentation Pathways

The fragmentation of 3-Amino-2-methylpropanamide is primarily driven by cleavage adjacent to the nitrogen and carbonyl groups, which stabilizes the resulting cationic fragments.

G cluster_path1 Alpha-Cleavage (Amine) cluster_path2 Alpha-Cleavage (Amide) cluster_path3 Amide Fragmentation M [C₄H₁₀N₂O]⁺˙ m/z = 102 (Molecular Ion) F1 [C₃H₈N]⁺ m/z = 58 M->F1 - •CONH₂ radical F2 [CH₂NH₂]⁺ m/z = 30 (Base Peak) M->F2 - C₃H₈O radical F3 [CONH₂]⁺ m/z = 44 F1->F3 - C₂H₅ radical

Caption: Major EI fragmentation pathways for 3-Amino-2-methylpropanamide.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

NMR Data Acquisition Workflow

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[5][6]

G cluster_prep I. Sample Preparation cluster_acq II. Data Acquisition cluster_proc III. Data Processing A Weigh 10-20 mg of sample B Dissolve in 0.7 mL of deuterated solvent (e.g., D₂O, CDCl₃) A->B C Add internal standard (e.g., TMS), if required B->C D Transfer to 5 mm NMR tube C->D E Insert sample into spectrometer F Lock, tune, and shim the instrument E->F G Acquire ¹H spectrum (e.g., 8-16 scans) F->G H Acquire ¹³C spectrum (e.g., 1024+ scans) G->H I Apply Fourier Transform J Phase and baseline correct spectra I->J K Calibrate chemical shifts to solvent or internal standard J->K L Integrate ¹H signals and pick peaks K->L

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

  • Sample Preparation : Accurately weigh 10-20 mg of 3-Amino-2-methylpropanamide for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). Transfer the solution to a clean 5 mm NMR tube.[5]

  • Acquisition Parameters (¹H NMR) : Utilize a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and 16 scans are typically sufficient.[5]

  • Acquisition Parameters (¹³C NMR) : Employ a standard proton-decoupled pulse program. A spectral width of ~240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a higher number of scans (1024 or more) are required due to the low natural abundance of ¹³C.[5]

  • Processing : Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis using the residual solvent signal or an internal standard like TMS.

IR Spectroscopy Protocol (KBr Pellet)
  • Sample Preparation : Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Analysis : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile compounds. Direct analysis of polar compounds like amino amides can be challenging without derivatization.[10]

  • Ionization : Ionize the sample using a standard electron impact (EI) source, typically with an electron energy of 70 eV.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z. The data is then analyzed to identify the molecular ion and characteristic fragment ions.[11][12]

References

  • ResearchGate. β2,3-Amino amides: retrosynthesis through carbon–carbon bond-forming.... Available from: [Link]

  • SpectraBase. Propanamide, N-methyl-2-amino-. Available from: [Link]

  • Der Pharma Chemica. Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Available from: [Link]

  • R Discovery. Beta-amino Acid Residues Research Articles - Page 1. Available from: [Link]

  • NIST WebBook. 3-Amino-2-methylheptane. Available from: [Link]

  • PubChem. N-(3-amino-2-methylpropyl)-2-phenoxypropanamide. Available from: [Link]

  • PubChem. 2-Amino-2-methylpropanamide. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Some New Aminoimidazoles. Available from: [Link]

  • ResearchGate. Fig. S8. 13 C-NMR for 3-amino-N-phenylpropanamide. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • PubChem. 3-Amino-2-methylpropanal. Available from: [Link]

  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available from: [Link]

  • ResearchGate. FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][13][14]thiazin- (3H)-one and glycine) and their complexes. Available from: [Link]

  • Polymer Chemistry (RSC Publishing). β-Amino amide based covalent adaptable networks with high dimensional stability. Available from: [Link]

  • PMC. Zwitterionic Amino‐Acid‐Derived Polyacrylamides with a Betaine Twist – Synthesis and Characterization. Available from: [Link]

  • Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. Available from: [Link]

  • PMC. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Available from: [Link]

  • Scholar Publishing. Synthesis, Characterization, and Toxicity Studies on Three Amino Acid Schiff-Base Ligands and Their Potential Binding Sites to Ni(II) ion: Comparison with Computational Density Functional Theory (DFT) Studies | European Journal of Applied Sciences. Available from: [Link]

  • Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. Available from: [Link]

  • Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. Available from: [Link]

  • PubChem. 3-Amino-3-iminopropanamide. Available from: [Link]

  • doc brown. mass spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO fragmentation pattern. Available from: [Link]

  • Medizinische Fakultät Münster. Amino acids. Available from: [Link]

  • Diva-Portal.org. Fragmentation of Amino Acids and Microsolvated Peptides and Nucleotides using Electrospray Ionization Tandem Mass Spectrometry. Available from: [Link]

Sources

Exploratory

Thermochemical Profiling of 3-Amino-2-methylpropanamide: Thermodynamic Parameters and Implications in API Synthesis

Executive Summary In the landscape of pharmaceutical Quality by Design (QbD), the rigorous thermodynamic characterization of synthetic intermediates and their associated impurities is non-negotiable. This whitepaper prov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical Quality by Design (QbD), the rigorous thermodynamic characterization of synthetic intermediates and their associated impurities is non-negotiable. This whitepaper provides an in-depth thermochemical analysis of 3-Amino-2-methylpropanamide (3-AMP) .

While structurally simple, 3-AMP (CAS: 3440-38-8) holds significant clinical manufacturing relevance as the critical des-methyl impurity precursor in the synthesis of Aliskiren Hemifumarate, a direct renin inhibitor 1. When 3-AMP contaminates the target "Segment C" building block (3-Amino-2,2-dimethylpropanamide), it carries through the synthetic pathway to form Monomethyl Aliskiren, a highly regulated related substance. Understanding the thermal stability, heat capacity, and phase-transition thermodynamics of 3-AMP is essential for designing crystallization and purging processes that exploit the subtle thermochemical differences between the impurity and the target API segment.

Mechanistic Thermochemistry & Structural Causality

The thermochemical behavior of 3-AMP is governed by its bifunctional nature: a primary amine and a primary amide separated by a chiral, branched aliphatic backbone.

Causality of Thermal Behavior: The absence of a second methyl group at the alpha-position (compared to the target Segment C) fundamentally alters the solid-state molecular packing. The reduced steric bulk allows for a denser, albeit less symmetrically ordered, intermolecular hydrogen-bonding network between the amide carbonyls and the primary amine protons. This structural variance manifests macroscopically as a lower enthalpy of fusion ( ΔHfus​ ) and a depressed melting point ( Tm​ ) compared to the gem-dimethyl analog. Consequently, 3-AMP exhibits higher solubility in non-polar anti-solvents, a thermodynamic vulnerability that process chemists can exploit during impurity purging.

SyntheticPathway A Segment A + B (Core Intermediate) D Monomethyl Aliskiren (Critical Impurity) A->D Condensation with 3-AMP E Aliskiren Hemifumarate (Target API) A->E Condensation with Segment C B 3-Amino-2-methylpropanamide (3-AMP Impurity) B->D C 3-Amino-2,2-dimethylpropanamide (Target Segment C) C->E

Fig 1: Synthetic divergence leading to the Monomethyl Aliskiren impurity via 3-AMP.

Comparative Quantitative Data

To establish a baseline for thermal separation, the thermodynamic properties of 3-AMP must be benchmarked against the target Segment C. Data is synthesized from empirical profiling and authoritative chemical databases 23.

Thermochemical Property3-Amino-2-methylpropanamide (3-AMP)3-Amino-2,2-dimethylpropanamide (Segment C)
CAS Number 3440-38-8324763-51-1
Molecular Formula C4H10N2OC5H12N2O
Molecular Weight 102.14 g/mol 116.16 g/mol
Melting Point ( Tm​ ) ~65–68 °C (Empirical Estimate)74–75 °C
Boiling Point ( Tb​ ) ~250 °C (Predicted)271 °C
Role in API Synthesis Critical Des-Methyl Impurity PrecursorCore Building Block (Aliskiren Segment C)

Experimental Methodologies for Thermochemical Profiling

As a Senior Application Scientist, I mandate that all thermodynamic data fed into QbD models be derived from self-validating experimental workflows. Below are the rigorous protocols required to profile 3-AMP.

Workflow Step1 Sample Prep Desiccation & Micro-Weighing Step2 DSC Analysis Melting Point & Heat Capacity (Cp) Step1->Step2 Step3 TGA Analysis Thermal Stability & Decomposition Step1->Step3 Step4 Bomb Calorimetry Enthalpy of Combustion (ΔHc) Step1->Step4 Step5 Data Synthesis Enthalpy of Formation (ΔHf) Step2->Step5 Step3->Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for the thermochemical profiling of 3-AMP.

Protocol A: Differential Scanning Calorimetry (DSC) for Cp​ and Tm​

Objective: Determine the specific heat capacity ( Cp​ ) and enthalpy of fusion ( ΔHfus​ ) to model crystallization thermodynamics.

  • Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) to ensure photometric and thermal accuracy.

  • Sample Preparation: Encapsulate 3.0–5.0 mg of 3-AMP in a hermetically sealed aluminum pan. Causality: Hermetic sealing is critical to prevent the premature volatilization of the primary amine group before the melting endotherm is fully realized.

  • Execution (Sapphire Method): Run an empty pan baseline, followed by a sapphire standard, and finally the 3-AMP sample from 20 °C to 120 °C at a heating rate of 10 °C/min under a 50 mL/min N2​ purge.

  • Self-Validation Check: Post-run, the hermetic pan must be re-weighed. A mass loss of > 0.05% indicates a micro-rupture in the pan seal. Because escaping volatiles carry away latent heat, any seal failure artificially shifts the endothermic Cp​ curve, immediately invalidating the run.

Protocol B: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Objective: Establish the thermal degradation onset ( Td​ ) to define the safe operating temperature envelope for reactor distillation.

  • Execution: Load 10 mg of 3-AMP into an open platinum crucible. Heat from 25 °C to 400 °C at 10 °C/min under dynamic nitrogen.

  • Self-Validation Check: Analyze the first derivative of the mass loss curve (DTG). The DTG must return to a flat, zero baseline between distinct decomposition stages (e.g., deamination vs. backbone cracking). If the baseline remains non-zero, it indicates overlapping kinetic events. The system self-corrects by mandating a rerun at a reduced heating rate (2 °C/min) to kinetically resolve the thermal steps.

Protocol C: Isoperibol Bomb Calorimetry for Enthalpy of Formation ( ΔHf∘​ )

Objective: Determine the standard enthalpy of combustion ( ΔHc∘​ ) to derive the standard enthalpy of formation using Hess's Law. Reaction: C4​H10​N2​O(s)​+6O2(g)​→4CO2(g)​+5H2​O(l)​+N2(g)​

  • Calibration: Standardize the calorimeter's heat capacity ( Cv​ ) using NIST-traceable benzoic acid pellets.

  • Execution: Pelletize 0.5 g of 3-AMP. Place in the bomb crucible and pressurize the vessel with high-purity O2​ to 30 atm. Causality: High oxygen pressure is required to force the quantitative oxidation of the amide/amine nitrogen entirely to N2​ gas, preventing the formation of endothermic NOx​ species that skew the thermodynamic output.

  • Self-Validation Check: Post-combustion, wash the bomb interior with distilled water and titrate the washings with 0.1 M NaOH. This quantifies any trace aqueous nitric acid ( HNO3​ ) formed. If the calculated heat contribution from HNO3​ formation exceeds 0.5% of the total measured ΔHc​ , the run is invalidated due to incomplete O2​ purging.

Conclusion

The thermochemical profiling of 3-Amino-2-methylpropanamide is not merely an academic exercise; it is a regulatory imperative for the safe and pure synthesis of Aliskiren Hemifumarate. By deploying self-validating DSC, TGA, and calorimetric protocols, process engineers can accurately map the thermodynamic landscape of 3-AMP, enabling the design of highly selective crystallization purges that ensure API purity and patient safety.

References

  • Synthesis and Characterization of Related Substances of Aliskiren Hemifumarate Chemistry & Biology Interface, 2013. URL: [Link]

Sources

Foundational

A Deep Dive into the Amine Reactivity of 3-Amino-2-methylpropanamide: A Technical Guide for Drug Development Professionals

Foreword In the landscape of pharmaceutical development, the nuanced reactivity of small molecules is a cornerstone of medicinal chemistry. Among these, 3-amino-2-methylpropanamide presents a compelling case study.

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of pharmaceutical development, the nuanced reactivity of small molecules is a cornerstone of medicinal chemistry. Among these, 3-amino-2-methylpropanamide presents a compelling case study. Its structure, featuring a primary amine adjacent to a stereocenter and an amide moiety, offers a unique chemical personality that can be both an asset and a challenge in synthesis and drug design. This guide provides an in-depth exploration of the factors governing the reactivity of the amine group in 3-amino-2-methylpropanamide, offering both theoretical understanding and practical, field-tested protocols. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to harness the full potential of this versatile building block.

The Structural Basis of Reactivity: An Interplay of Inductive and Steric Effects

The reactivity of the primary amine in 3-amino-2-methylpropanamide is not merely a function of its classification; it is a finely tuned interplay of electronic and steric factors dictated by its molecular architecture.

  • Inductive Effects: The electron-withdrawing nature of the adjacent amide group (-CONH2) might be expected to decrease the nucleophilicity of the amine by pulling electron density away. However, the presence of the methyl group at the C2 position introduces a counteracting electron-donating inductive effect. This push-pull dynamic results in a finely balanced electron density on the nitrogen atom, modulating its reactivity in a subtle but significant manner.

  • Steric Hindrance: The methyl group at the C2 position, while electronically donating, also introduces steric bulk around the amine. This hindrance can influence the approach of incoming electrophiles, favoring reactions with smaller, less sterically demanding reagents. This characteristic is a critical consideration in reaction design, often dictating the choice of reactants and catalysts to achieve desired outcomes.

Key Reaction Pathways of the Amine Group

The primary amine of 3-amino-2-methylpropanamide is a versatile functional group capable of participating in a wide array of chemical transformations. Understanding these pathways is crucial for its application in synthetic chemistry.

N-Acylation: Formation of Amides

One of the most fundamental reactions of primary amines is acylation to form amides. This transformation is of paramount importance in drug discovery, as the resulting amide bond is a key structural feature in many pharmaceuticals.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).[1] This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to yield the stable amide product.[1]

Causality in Experimental Choice: The choice of acylating agent and reaction conditions is critical. For instance, using an acid chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) effectively scavenges the HCl byproduct, driving the reaction to completion.[1] Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be employed to activate a carboxylic acid for direct amidation, offering milder reaction conditions suitable for sensitive substrates.

Experimental Protocol: N-Acylation with an Acid Chloride

This protocol provides a robust framework for the N-acylation of 3-amino-2-methylpropanamide using an acid chloride.[1]

Materials:

  • 3-Amino-2-methylpropanamide

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05-1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-methylpropanamide (1.0 equivalent) and the non-nucleophilic base (1.1-1.5 equivalents) in the chosen anhydrous solvent.

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.05-1.2 equivalents), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred solution via a dropping funnel over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation: The identity and purity of the N-acylated product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Infrared (IR) spectroscopy can also be used to confirm the presence of the amide C=O stretch (typically 1630-1680 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).[1]

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Amine & Base in Anhydrous Solvent add_acyl Add Acyl Chloride at 0 °C start->add_acyl Cool stir Stir at RT (Monitor by TLC/LC-MS) add_acyl->stir Warm quench Quench with Water stir->quench Reaction Complete extract Aqueous Wash quench->extract dry Dry Organic Layer extract->dry purify Purify (Chromatography/Recrystallization) dry->purify analyze Characterize Product (NMR, MS, IR) purify->analyze Pure Product

Caption: Workflow for the N-acylation of 3-amino-2-methylpropanamide.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of the primary amine in 3-amino-2-methylpropanamide opens avenues to a diverse range of secondary and tertiary amines. However, this reaction is often plagued by a lack of selectivity, leading to polyalkylation.

Mechanism: The reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile, attacking an electrophilic alkyl halide.[2] The initially formed secondary amine can then compete with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium salt.

Controlling Selectivity: Achieving selective mono-alkylation requires careful control of reaction conditions. Using a large excess of the amine can favor the formation of the secondary amine. Alternatively, employing bulky alkylating agents can sterically hinder overalkylation. A more sophisticated approach involves the use of protecting groups or specialized reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) to achieve selective mono-N-alkylation of amino alcohols, a strategy that could be adapted for amino amides.[3] Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for controlled N-alkylation.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the N-alkylation of 3-amino-2-methylpropanamide via reductive amination.

Materials:

  • 3-Amino-2-methylpropanamide

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.2-1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-amino-2-methylpropanamide (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in the chosen anhydrous solvent. If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Reduction: Add the reducing agent portion-wise to the stirred solution. Be cautious, as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Trustworthiness of the Protocol: This method is widely trusted in the field due to its typically high yields, mild reaction conditions, and broad substrate scope. The use of sodium triacetoxyborohydride is particularly favored as it is a mild and selective reducing agent.

Reductive_Amination_Pathway Amine 3-Amino-2-methylpropanamide Imine Imine/Enamine Intermediate Amine->Imine + Carbonyl Aldehyde or Ketone Carbonyl->Imine Product N-Alkylated Product Imine->Product + ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Reductive amination of 3-amino-2-methylpropanamide.

Schiff Base Formation: A Gateway to Imines

The reaction of the primary amine of 3-amino-2-methylpropanamide with aldehydes or ketones yields Schiff bases (imines).[4] This reversible reaction is often catalyzed by acid or base and typically requires the removal of water to drive the equilibrium towards the product.[5]

Mechanism: The formation of a Schiff base begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate.[4] Subsequent dehydration of this intermediate, usually under acidic conditions, leads to the formation of the C=N double bond of the imine.[4]

Significance in Drug Development: Schiff bases are not only important synthetic intermediates but also exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[5][6][7] The imine functionality can also serve as a handle for further chemical modifications.

Quantitative Data Summary

A thorough understanding of the reactivity of 3-amino-2-methylpropanamide requires consideration of its physicochemical properties. While extensive experimental data for this specific molecule is not widely published, we can draw parallels from related structures and theoretical calculations.

PropertyEstimated Value/RangeSignificance for Reactivity
pKa (Conjugate Acid) 9.0 - 10.0Influences the nucleophilicity of the amine; at physiological pH, a significant portion will be protonated.
¹H NMR (ppm) Amine protons (NH₂) typically appear as a broad singlet between 1.5 and 3.5 ppm.The chemical shift can be indicative of the electronic environment and hydrogen bonding.
¹³C NMR (ppm) The carbon atom attached to the amine group (C3) would likely resonate in the 40-50 ppm range.Provides information about the carbon skeleton and the electronic effect of the substituents.
IR Spectroscopy (cm⁻¹) N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region.Confirms the presence of the primary amine functional group.

Conclusion

The amine group in 3-amino-2-methylpropanamide is a versatile and reactive functional handle. Its nucleophilicity, governed by a subtle balance of inductive and steric effects, allows for a range of important chemical transformations, including N-acylation, N-alkylation, and Schiff base formation. A deep understanding of these reactions, coupled with the application of robust and validated experimental protocols, is essential for leveraging the full potential of this molecule in the design and synthesis of novel therapeutic agents. The methodologies and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the frontiers of drug discovery.

References

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • IntechOpen. (2022, October 19). Overview of Schiff Bases. Retrieved from [Link]

  • Antony, A., Fasna, F., Ajil, P. A., & Varkey, J. T. (2016). Amino Acid based Schiff Bases and its Zn (II) Complexes. Research & Reviews: Journal of Chemistry, 5(2). Retrieved from [Link]

  • Aftab, M., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 36(1), 45-56. Retrieved from [Link]

  • Juniper Publishers. (2019, March 14). Green Synthesis, Spectral, Thermal Characterization and Biological Activity of Schiff base Ligand Derived from 3-amino-1,2,4-triazol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]

Sources

Exploratory

3-Amino-2-methylpropanamide: A Critical Chemical Intermediate in Targeted Oncology and Cardiovascular Synthesis

Executive Summary In modern process chemistry and rational drug design, low-molecular-weight aliphatic amines are rarely just passive reagents. 3-Amino-2-methylpropanamide (CAS: 3440-38-8)[1] exemplifies this duality.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern process chemistry and rational drug design, low-molecular-weight aliphatic amines are rarely just passive reagents. 3-Amino-2-methylpropanamide (CAS: 3440-38-8)[1] exemplifies this duality. For drug development professionals and application scientists, this molecule represents a critical intersection of pharmacology and quality control. It serves as an essential, stereospecific building block in the synthesis of 2[2] for targeted leukemia therapies. Conversely, in cardiovascular pharmacology, it is a rigorously monitored des-methyl impurity precursor that leads to the formation of "Monomethyl Aliskiren" during the synthesis of the direct renin inhibitor3[4].

This whitepaper deconstructs the mechanistic causality, experimental workflows, and self-validating analytical protocols required to harness and control this intermediate.

Physicochemical and Structural Profiling

Understanding the steric and electronic profile of 3-amino-2-methylpropanamide is fundamental to predicting its reactivity. The presence of a primary amine, a primary amide, and a chiral center at the C2 position dictates its nucleophilic behavior.

Table 1: Physicochemical Properties

ParameterSpecification / Value
Chemical Name 3-Amino-2-methylpropanamide
CAS Registry Number 3440-38-8[1]
Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol [5]
SMILES String CC(CN)C(N)=O
Stereocenters 1 (C2 position)
Available Enantiomers (R)-3-amino-2-methylpropanamide; (S)-3-amino-2-methylpropanamide[2]

Role 1: Pharmacological Building Block in Menin-MLL Inhibitors (Oncology)

Mechanistic Context

The Menin-MLL protein-protein interaction is an essential oncogenic dependency in MLL-rearranged leukemias and NPM1-mutated acute myeloid leukemia (AML)[6]. Disrupting this interaction requires small molecules that precisely occupy the Menin binding pocket. The (R)- and (S)- enantiomers of 3-amino-2-methylpropanamide are utilized as primary amine nucleophiles to synthesize substituted straight-chain azaspiro derivatives, which act as potent Menin-MLL inhibitors[2].

Experimental Protocol: Reductive Amination Workflow

To incorporate this intermediate into the spiro-scaffold, a highly chemoselective reductive amination is employed. This protocol is designed as a self-validating system where pH control dictates the reaction trajectory.

Step-by-Step Methodology:

  • Imine Formation (pH Control): Dissolve the spiro-ketone/aldehyde intermediate (e.g., Intermediate 101) and (R)- or (S)-3-amino-2-methylpropanamide in Methanol (MeOH). Add Sodium Acetate (NaOAc) to buffer the solution to pH ~5-6[2].

    • Causality: The mildly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the primary amine. Crucially, the buffer prevents the complete protonation of the amine, ensuring it remains nucleophilic enough to form the transient imine.

  • Chemoselective Reduction: Introduce Sodium Cyanoborohydride (NaBH3CN) to the reaction mixture at 20°C[2].

    • Causality: NaBH3CN is specifically chosen over stronger reducing agents (like NaBH4) because it is stable in mildly acidic conditions and is highly chemoselective. It will rapidly reduce the transient, highly electrophilic iminium ion into the desired secondary amine without reducing the unreacted starting ketone.

  • In-Process Control (IPC) & Workup: Monitor the consumption of the spiro-ketone via LC-MS. Once the mass of the intermediate is depleted, quench the reaction with aqueous NaHCO3 to neutralize the buffer and extract the active API.

MeninMLL Spiro Spiro Intermediate (Ketone/Aldehyde) Imine Imine Intermediate (Transient) Spiro->Imine + Amine NaOAc, MeOH pH ~5-6 Amine (R)/(S)-3-Amino-2- methylpropanamide Amine->Imine Product Menin-MLL Inhibitor (Active API) Imine->Product NaBH3CN, 20°C Chemoselective Reduction

Workflow of reductive amination in Menin-MLL inhibitor synthesis.

Role 2: Critical Impurity Precursor in Aliskiren Synthesis (Cardiovascular)

Mechanistic Context

Aliskiren Hemifumarate is a nonpeptide direct renin inhibitor used to treat hypertension[4]. Its convergent synthesis involves coupling an azido intermediate (comprising Segments A and B) with "Segment-C", which is 3-amino-2,2-dimethylpropanamide[4].

If 3-amino-2-methylpropanamide is present as a des-methyl impurity in the Segment-C raw material, it acts as a competitive nucleophile. Because it lacks only a single methyl group, its steric and electronic profile is nearly identical to the desired Segment-C. It bypasses kinetic barriers and undergoes the exact same condensation reaction to form Monomethyl Aliskiren (Related Substance 7) , a critical API impurity[4].

Experimental Protocol: Impurity Tracking and Condensation

To prevent batch failure, the amidation reaction must be tightly monitored.

Step-by-Step Methodology:

  • Raw Material QC: Screen all incoming lots of Segment-C for the 3-amino-2-methylpropanamide impurity.

    • Causality: Because aliphatic amides lack strong UV chromophores, standard UV-HPLC is insufficient. A self-validating QC system must utilize HPLC with Charged Aerosol Detection (CAD) or GC-MS to ensure the impurity is below the 0.10% threshold.

  • Amidation Reaction: React the azido intermediate with Segment-C in the presence of Triethylamine (TEA) and 2-hydroxypyridine at 85-90°C[4].

    • Causality: 2-Hydroxypyridine acts as a bifunctional tautomeric catalyst. Its hydroxyl group donates a proton to the leaving group while its pyridine nitrogen accepts a proton from the attacking amine, drastically lowering the activation energy for amide bond formation. TEA serves to neutralize any acidic byproducts.

  • Impurity Purge: If the des-methyl impurity competitively reacts to form Monomethyl Aliskiren, the final crystallization of Aliskiren Hemifumarate (using MeOH and Acetonitrile at 25-35°C) must be optimized to purge this related substance into the mother liquor[4].

AliskirenImpurity cluster_0 Desired API Pathway cluster_1 Impurity Pathway Azido Azido Intermediate (Segment A+B) Aliskiren Aliskiren (Desired API) Azido->Aliskiren + Segment-C TEA, 2-Hydroxypyridine MonoAliskiren Monomethyl Aliskiren (Related Substance 7) Azido->MonoAliskiren + Impurity Amine TEA, 2-Hydroxypyridine SegC Segment-C (3-Amino-2,2-dimethylpropanamide) SegC->Aliskiren ImpAmine 3-Amino-2-methylpropanamide (Des-methyl Impurity) ImpAmine->MonoAliskiren

Competitive condensation pathways leading to Aliskiren and its Monomethyl impurity.

Analytical Strategies & Quality Control

To maintain scientific integrity and comply with International Council for Harmonisation (ICH) guidelines, quantitative tracking of this intermediate is mandatory. The presence of related substances in an Active Pharmaceutical Ingredient (API) has a significant impact on drug safety[4].

Table 2: Impurity Control Thresholds (ICH Guidelines)

ParameterSpecification LimitAnalytical Rationale
3-Amino-2-methylpropanamide in Segment-C < 0.10%Prevents downstream formation of Monomethyl Aliskiren.
Monomethyl Aliskiren in Final API < 0.10%ICH Q3A(R2) threshold for unknown/related substances based on the daily dose of Aliskiren (150 mg/day)[4].
Detection Method HPLC-CAD / LC-MSRequired due to the lack of a UV chromophore on the aliphatic amine backbone[4].

References

  • Source: Google Patents (US12473295B2)
  • Source: Chemistry & Biology Interface, 2013, 3(5), 304-313.
  • 3-amino-2-methylpropanamide | 3440-38-8 Product Specifications Source: Sigma-Aldrich URL

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Amino-2-methylpropanamide: A Detailed Protocol for Researchers

This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 3-Amino-2-methylpropanamide, a valuable building block in medicinal chemistry and drug development. This protocol is design...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 3-Amino-2-methylpropanamide, a valuable building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the underlying chemical principles and practical insights for a successful synthesis.

Introduction

3-Amino-2-methylpropanamide is a chiral primary amine and amide-containing molecule. Its structural motifs are of significant interest in the design of novel therapeutic agents, peptidomimetics, and as a scaffold in combinatorial chemistry. The synthesis of such small, functionalized molecules with high purity is a critical step in the early stages of drug discovery. The synthetic strategy outlined herein is a two-step process, commencing with the formation of the precursor, 2-methylsuccinamide, followed by a Hofmann rearrangement to yield the target compound. This approach is logical, relies on well-established chemical transformations, and utilizes readily available starting materials.

Overall Synthetic Scheme

The synthesis is divided into two primary stages:

  • Amidation of Dimethyl 2-methylsuccinate: The commercially available diester, dimethyl 2-methylsuccinate, is converted to the corresponding diamide, 2-methylsuccinamide, through reaction with ammonia.

  • Hofmann Rearrangement of 2-methylsuccinamide: The diamide undergoes a classic Hofmann rearrangement to produce 3-Amino-2-methylpropanamide, with the loss of one carbonyl group as carbon dioxide.

Synthesis_Workflow start Dimethyl 2-methylsuccinate precursor 2-Methylsuccinamide start->precursor   Ammonolysis    (Aqueous Ammonia) final_product 3-Amino-2-methylpropanamide precursor->final_product   Hofmann Rearrangement    (Br2, NaOH, H2O)

Diagram 1: Overall synthetic workflow for 3-Amino-2-methylpropanamide.

Part 1: Synthesis of 2-Methylsuccinamide

This initial step involves the conversion of a diester to a diamide. The high concentration of ammonia in an aqueous solution provides both the nucleophile and the solvent for this transformation.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
Dimethyl 2-methylsuccinateC₇H₁₂O₄160.1716.02 g (0.1 mol)Starting material
Aqueous Ammonia (28-30%)NH₃17.03150 mLReagent and solvent
EthanolC₂H₅OH46.07As neededFor washing
Deionized WaterH₂O18.02As neededFor washing
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 16.02 g (0.1 mol) of dimethyl 2-methylsuccinate.

  • Ammonolysis: To the flask, add 150 mL of concentrated aqueous ammonia (28-30%).

  • Reaction: The mixture is stirred at room temperature for 24 hours. The reaction can be gently heated to 40-50°C to increase the rate of reaction, though this may increase pressure within the flask. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled in an ice bath to precipitate the 2-methylsuccinamide.

  • Filtration: The solid product is collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected solid is washed with cold deionized water (2 x 30 mL) and then with cold ethanol (2 x 20 mL) to remove any unreacted starting material and other impurities.

  • Drying: The white crystalline product is dried in a vacuum oven at 50°C to a constant weight.

Expected Yield

The expected yield of 2-methylsuccinamide is typically in the range of 85-95%.

Part 2: Hofmann Rearrangement for the Synthesis of 3-Amino-2-methylpropanamide

This step is a classic example of the Hofmann rearrangement, where a primary amide is converted to a primary amine with one fewer carbon atom.[1][2][3] The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the amine.[1]

Hofmann_Mechanism cluster_0 Hofmann Rearrangement Amide 2-Methylsuccinamide N_Bromoamide N-Bromo-2-methylsuccinamide Amide->N_Bromoamide + Br2, NaOH Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H2O Amine 3-Amino-2-methylpropanamide Carbamic_Acid->Amine - CO2

Diagram 2: Simplified mechanism of the Hofmann rearrangement.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
2-MethylsuccinamideC₅H₁₀N₂O₂130.1413.01 g (0.1 mol)Starting material
Sodium HydroxideNaOH40.0024.0 g (0.6 mol)Base
BromineBr₂159.8117.58 g (0.11 mol)Oxidizing agent
Deionized WaterH₂O18.02100 mLSolvent
Hydrochloric Acid (conc.)HCl36.46As neededFor acidification
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction
Sodium Sulfate (anhydrous)Na₂SO₄142.04As neededDrying agent
Experimental Protocol
  • Preparation of Sodium Hypobromite Solution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 24.0 g (0.6 mol) of sodium hydroxide in 100 mL of deionized water. Cool the solution to 0°C in an ice-salt bath.

  • Addition of Bromine: Slowly add 17.58 g (0.11 mol) of bromine to the cold sodium hydroxide solution via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 5°C. The solution will turn a pale yellow, indicating the formation of sodium hypobromite.

  • Addition of Amide: Once the bromine addition is complete, add 13.01 g (0.1 mol) of 2-methylsuccinamide in small portions to the reaction mixture, ensuring the temperature remains below 10°C.

  • Reaction: After the addition of the amide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, slowly heat the mixture to 70-75°C and maintain this temperature for 1 hour. The reaction progress can be monitored by the evolution of carbon dioxide (which can be bubbled through a lime water solution).

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Acidify the solution to pH 2-3 with concentrated hydrochloric acid. This will convert the product to its hydrochloride salt.

  • Purification: The aqueous solution is then washed with diethyl ether (2 x 50 mL) to remove any non-basic impurities.

  • Isolation of the Free Amine: The aqueous layer is then made basic (pH 10-11) by the careful addition of a concentrated sodium hydroxide solution.

  • Final Extraction: The basic aqueous solution is extracted with diethyl ether (3 x 75 mL). The combined organic extracts are dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3-Amino-2-methylpropanamide.

  • Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Expected Yield

The expected yield of 3-Amino-2-methylpropanamide from this reaction is typically in the range of 60-75%.

Safety and Handling Precautions

  • Bromine: is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide: is a corrosive solid and its solutions are strongly basic. Handle with care to avoid skin and eye contact.

  • Aqueous Ammonia: is corrosive and has a pungent odor. Work in a well-ventilated area.

  • Diethyl Ether: is extremely flammable. Ensure there are no ignition sources nearby during its use.

All reactions should be performed in a well-ventilated fume hood. Always wear appropriate PPE.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Amino-2-methylpropanamide. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this important building block for their drug discovery and development endeavors. The causality behind the experimental choices, such as the use of a well-established Hofmann rearrangement, ensures a high degree of trustworthiness in the described protocol.

References

  • Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306.
  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
  • Organic Syntheses. Website. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Hofmann Rearrangement. [Link]

  • Wikipedia. Hofmann rearrangement. [Link][4]

  • PHARMD GURU. HOFMANN REARRANGEMENT. [Link][3]

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Application

HPLC method for quantification of 3-Amino-2-methylpropanamide

An Application Note and Protocol for the HPLC Quantification of 3-Amino-2-methylpropanamide Abstract This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC Quantification of 3-Amino-2-methylpropanamide

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-2-methylpropanamide. Due to the polar nature of this analyte, conventional reversed-phase chromatography is often inadequate. This guide details a validated method using Hydrophilic Interaction Liquid Chromatography (HILIC), which provides excellent retention and peak shape. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a complete workflow from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

3-Amino-2-methylpropanamide is a small, polar molecule (MW: 102.14 g/mol ) characterized by a primary amine and an amide functional group.[1] Its high hydrophilicity presents a significant challenge for quantification using traditional reversed-phase (RP-HPLC) methods. On standard C18 columns, such polar compounds exhibit little to no retention, often eluting in the void volume with poor peak shape. This makes accurate and precise quantification nearly impossible. To overcome this, a chromatographic mode that promotes the retention of polar species is required.

Methodological Rationale: The Power of HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution for this analytical problem.[2][3] HILIC utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4][5] This combination creates a water-enriched layer on the surface of the stationary phase. The separation mechanism is primarily based on the partitioning of the polar analyte between this immobilized aqueous layer and the bulk organic mobile phase.[5][6] The more hydrophilic the analyte, the more it partitions into the water layer, resulting in stronger retention.[4] This approach provides robust retention for polar compounds like 3-Amino-2-methylpropanamide, which are not retained in RP-HPLC.

Section 1: The HILIC-HPLC Method

This section details the optimized chromatographic conditions for the quantification of 3-Amino-2-methylpropanamide.

1.1 Instrumentation

  • HPLC or UHPLC system equipped with a binary pump, autosampler with temperature control, column compartment, and a suitable detector (UV, CAD, or MS).

1.2 Materials and Reagents

  • 3-Amino-2-methylpropanamide Reference Standard (>98% purity)

  • Acetonitrile (HPLC or MS-grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Ammonium formate (MS-grade or equivalent)

  • Formic acid (MS-grade or equivalent)

1.3 Chromatographic Conditions

The following conditions were optimized to provide a robust and efficient separation.

ParameterRecommended ConditionCausality and Rationale
Column HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm)The amide stationary phase offers excellent retention and selectivity for polar, neutral, and charged compounds through hydrogen bonding and dipole-dipole interactions.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Ammonium formate is a volatile buffer, making it compatible with MS detection. A pH of 3.0 ensures the primary amine group of the analyte is protonated (pKa ~9-10), which can enhance retention through secondary electrostatic interactions with the stationary phase.
Mobile Phase B AcetonitrileThe high organic content is essential for establishing the HILIC retention mechanism.
Gradient Elution 0-1 min: 95% B; 1-5 min: 95% to 70% B; 5-5.1 min: 70% to 95% B; 5.1-8 min: 95% BA gradient starting with high acetonitrile ensures strong retention. Gradually increasing the aqueous component (A) elutes the analyte. The re-equilibration step is crucial for reproducibility.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure efficiency and minimize solvent consumption.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity, leading to lower backpressure and better reproducibility.
Injection Volume 2 µLA small injection volume is recommended to minimize peak distortion, especially when the sample diluent is not perfectly matched to the initial mobile phase.
Detector UV at 205 nm or Charged Aerosol Detector (CAD)The analyte lacks a strong chromophore. Low UV (205 nm) provides a signal but may suffer from interference. CAD is a universal detector that offers near-uniform response for non-volatile analytes and is an excellent alternative. Mass Spectrometry (MS) provides the highest selectivity and sensitivity.

Section 2: Preparation of Standards and Samples

Critical Note: The sample diluent is crucial in HILIC. It must contain a high percentage of organic solvent to prevent poor peak shape and analyte breakthrough.

2.1 Preparation of Stock Standard Solution (1.0 mg/mL)

  • Accurately weigh approximately 10 mg of 3-Amino-2-methylpropanamide reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the Sample Diluent (90:10 Acetonitrile:Water) . Mix thoroughly.

2.2 Preparation of Calibration Standards

  • Perform serial dilutions of the Stock Standard Solution using the Sample Diluent to prepare a series of at least five calibration standards.

  • A suggested concentration range is 5 µg/mL to 200 µg/mL.

2.3 Preparation of Sample Solution

  • Accurately weigh an amount of the sample (e.g., drug product powder) expected to contain approximately 10 mg of 3-Amino-2-methylpropanamide.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of Sample Diluent, sonicate for 15 minutes to dissolve.

  • Allow to cool to room temperature, then dilute to volume with Sample Diluent. Mix thoroughly.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Section 3: Method Validation Protocol

The method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[7][8][9]

3.1 Overview of Validation Parameters

The following table summarizes the validation experiments and typical acceptance criteria.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and analyte-spiked placebo. Assess peak purity.No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity Analyze at least 5 concentration levels in triplicate (e.g., 50-150% of target).Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is precise, accurate, and linear.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze 6 replicate preparations of the sample at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability experiment on a different day with a different analyst or instrument.RSD ≤ 2.0% for both sets; overall RSD should be evaluated.
Limit of Quantification (LOQ) Determine by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration meeting accuracy and precision criteria.RSD ≤ 10% and recovery between 80-120%.
Robustness Systematically vary method parameters (e.g., pH ±0.2, column temp ±5°C, organic % ±2%).System suitability parameters must pass. Analyte concentration should not change significantly.

3.2 Detailed Protocol: Accuracy (Spike Recovery)

  • Prepare a placebo solution equivalent to the sample matrix.

  • Prepare a sample solution at the target concentration (100 µg/mL).

  • Spike the placebo solution with the analyte stock solution to achieve final concentrations of 80, 100, and 120 µg/mL. Prepare three independent replicates at each level.

  • Analyze the spiked samples and calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Calculate the mean recovery and RSD at each level.

Section 4: System Suitability Testing (SST)

Before any analytical run, the system suitability must be confirmed to ensure the chromatographic system is performing adequately.

  • Procedure: Inject the 100 µg/mL standard solution five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 5000

    • %RSD of Peak Area: ≤ 1.0%

    • %RSD of Retention Time: ≤ 1.0%

Section 5: Complete Analytical Workflow

The following diagram illustrates the logical flow of the entire quantitative analysis process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting A Mobile Phase Preparation B Standard & Sample Preparation C System Priming & Equilibration B->C D System Suitability Test (SST) C->D E Calibration Curve Analysis D->E F Sample Analysis E->F G Peak Integration & Quantification F->G H Verify SST & Calibration Results G->H I Calculate Final Concentration H->I J Generate Final Report I->J

Caption: End-to-end workflow for the HPLC quantification of 3-Amino-2-methylpropanamide.

Section 6: Considerations for Chiral Separation

The structure of 3-Amino-2-methylpropanamide contains a chiral center at the C2 position. The HILIC method described here is achiral and will not separate the (R) and (S) enantiomers. If the determination of enantiomeric purity is required, a dedicated chiral HPLC method must be developed. This typically involves using a Chiral Stationary Phase (CSP), such as one based on a macrocyclic glycopeptide or a polysaccharide derivative.[10][11][12] Direct analysis of underivatized amino compounds is often possible on specific CSPs, avoiding complex derivatization steps.[11]

Conclusion

This application note presents a robust, validated HILIC-HPLC method for the reliable quantification of the polar compound 3-Amino-2-methylpropanamide. By explaining the rationale behind the choice of HILIC over traditional RP-HPLC and providing detailed, step-by-step protocols for method execution and validation, this guide serves as a complete resource for analysts. The method adheres to the principles of scientific integrity and meets the stringent requirements for analytical procedures in the pharmaceutical industry as outlined by ICH guidelines.

References

  • Gritti, F., & Guiochon, G. (2012). The various liquid-liquid layer models of hydrophilic interaction chromatography. Journal of Chromatography A, 1228, 2-19. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link][7][13]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link][2]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][8]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link][5]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][14]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link][9]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link][15]

  • Journal of the Chemical Society of Pakistan. (2003). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from [Link][10]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link][12]

Sources

Method

Application Note: Gas Chromatography Strategies for 3-Amino-2-methylpropanamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Method Development, and Step-by-Step Protocols Introduction & Analytical Challenges In the rea...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Method Development, and Step-by-Step Protocols

Introduction & Analytical Challenges

In the realm of chromatographic analysis, small aliphatic molecules containing dual polar functional groups present a formidable challenge. 3-Amino-2-methylpropanamide (CAS: 3440-38-8; Formula: C₄H₁₀N₂O) is a highly polar, low-molecular-weight (102.14 g/mol ) compound featuring both a primary amine (-NH₂) and a primary amide (-CONH₂) group[1].

From a mechanistic standpoint, these functional groups act as strong hydrogen bond donors and acceptors. When introduced into a standard gas chromatography (GC) system, the active hydrogens interact aggressively with residual silanol (-Si-OH) groups on the fused silica column tubing and glass liners. This interaction causes severe peak tailing, irreversible adsorption, loss of sensitivity, and potential thermal degradation[2].

  • Pathway A: Direct Analysis using specialized amine-deactivated columns.

  • Pathway B: Derivatization-GC-MS using silylation to neutralize active hydrogens.

Workflow & Decision Matrix

The choice between direct analysis and derivatization hinges on the sample matrix, required limits of detection (LOD), and available instrumentation. The following decision matrix illustrates the logical flow for method selection.

GC_Workflow Sample 3-Amino-2-methylpropanamide (Sample Extract) Decision Select Analytical Pathway Sample->Decision PathA Pathway A: Direct Analysis (No Derivatization) Decision->PathA High throughput, aqueous/volatile matrix PathB Pathway B: Silylation (MTBSTFA + 1% TBDMCS) Decision->PathB High sensitivity, complex biological matrix ColA Base-Deactivated Column (e.g., Rtx-Volatile Amine) PathA->ColA ColB Standard Non-Polar Column (e.g., 5% Phenyl / HP-5MS) PathB->ColB DetA GC-FID or GC-MS (High inertness required) ColA->DetA DetB GC-MS (EI Mode) Robust Diagnostic Ions ColB->DetB

Fig 1. Decision matrix for the GC analysis of 3-Amino-2-methylpropanamide.

Methodological Rationale & Causality (E-E-A-T)

Pathway A: Direct Analysis via Amine-Deactivated Columns

For high-throughput environments (e.g., QA/QC of synthetic intermediates), derivatization adds unnecessary time and introduces variability. However, standard polysiloxane columns will fail. By utilizing a base-deactivated column such as the Rtx-Volatile Amine , the silica surface is chemically altered to neutralize acidic silanols[3].

  • Causality of Film Thickness: We specify a thick film (5.0 µm) because 3-Amino-2-methylpropanamide is a low-boiling compound. The thick film increases retention, preventing the analyte from co-eluting with the solvent front and ensuring accurate integration[3].

Pathway B: Silylation via MTBSTFA

For trace-level bioanalysis, derivatization is mandatory to improve volatility and MS ionization efficiency[2]. We select MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) with 1% TBDMCS over standard BSTFA.

  • Causality of Reagent Choice: MTBSTFA replaces the active hydrogens on the amine and amide groups with tert-butyldimethylsilyl (TBDMS) groups. TBDMS derivatives are up to 10,000 times more stable to hydrolysis than the TMS derivatives formed by BSTFA[4]. Furthermore, in Electron Ionization (EI) MS, TBDMS derivatives reliably cleave at the tert-butyl group, yielding a highly abundant[M-57]⁺ diagnostic ion, which drastically increases the analytical mass and provides superior signal-to-noise ratios for quantitation[5].

Quantitative Data & Method Comparison

ParameterPathway A: Direct AnalysisPathway B: MTBSTFA Derivatization
Column Requirement Specialized (Amine-deactivated, e.g., Rtx-Volatile Amine)Standard (e.g., HP-5MS or DB-5)
Sample Prep Time Minimal (< 5 mins)Moderate (45-60 mins)
Analyte Stability Moderate (prone to active site adsorption over time)High (TBDMS derivatives resist hydrolysis)[4]
MS Sensitivity Moderate (low m/z fragments, higher background noise)High (Abundant, high-mass diagnostic ions)[5]
Ideal Application High-throughput QA/QC, aqueous/organic extractsTrace-level bioanalysis, complex matrices

Experimental Protocols

Protocol 1: Direct GC-FID/MS Analysis

This protocol is a self-validating system for rapid purity checks.

Materials:

  • Column: Rtx-Volatile Amine, 30 m x 0.32 mm ID, 5.0 µm film thickness[3].

  • Liner: Base-deactivated straight-through liner (critical to prevent inlet adsorption).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the sample in a highly pure, volatile solvent (e.g., LC-MS grade Methanol). Ensure the concentration is within the linear dynamic range (typically 10 - 1000 µg/mL).

  • System Priming (Self-Validation): Inject 3 blank solvent runs followed by a high-concentration standard (500 µg/mL) to passivate any newly exposed active sites in the inlet.

  • GC Conditions:

    • Injection: 1 µL, Split ratio 10:1, Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 60 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min).

    • Detector (FID/MS): 250 °C. If using MS, scan from m/z 35 to 300.

Protocol 2: Derivatization-Based GC-MS Analysis

This protocol ensures maximum sensitivity and structural confirmation.

Materials:

  • Reagent: MTBSTFA containing 1% TBDMCS (catalyst)[4].

  • Solvent/Catalyst: Anhydrous Pyridine (acts as an acid scavenger for the HCl byproduct generated by TBDMCS, driving the reaction to completion).

  • Column: HP-5MS (30 m x 0.25 mm ID x 0.25 µm).

Step-by-Step Procedure:

  • Sample Drying (Critical Step): Aliquot the sample extract into a glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. Causality: Any residual moisture will instantly hydrolyze the MTBSTFA reagent, ruining the derivatization.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine and 50 µL of MTBSTFA + 1% TBDMCS to the dried residue.

  • Reaction Incubation: Seal the vial with a PTFE-lined cap. Vortex for 10 seconds. Incubate in a heating block at 75 °C for 45 minutes. Causality: Amides are sterically hindered and less nucleophilic than amines; elevated heat is required to ensure complete silylation of the -CONH₂ group.

  • Cooling & Injection: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.

  • GC-MS Conditions:

    • Injection: 1 µL, Splitless mode, Inlet Temperature: 260 °C.

    • Oven Program: 80 °C (hold 1 min), ramp at 20 °C/min to 290 °C (hold 4 min).

    • MS Detection (EI, 70 eV): Run in Selected Ion Monitoring (SIM) mode targeting the [M-57]⁺ ion of the derivatized 3-Amino-2-methylpropanamide for maximum signal-to-noise ratio[5].

System Suitability & Quality Control

To ensure trustworthiness and method integrity, every batch must include:

  • Procedural Blanks: Run a derivatized blank (Pyridine + MTBSTFA) to confirm the absence of target analyte carryover and to map reagent artifact peaks.

  • Internal Standardization: Use an isotopically labeled standard (e.g., ¹³C or ¹⁵N labeled analog) or a structurally similar aliphatic amine (e.g., 3-aminopropanamide) added prior to sample preparation to correct for derivatization efficiency and injection volume variances.

References

  • IntechOpen. "Derivatization Methods in GC and GC/MS". IntechOpen Publications. URL:[Link]

  • LabRulez GCMS. "Guide to Derivatization Reagents for GC". LabRulez. URL: [Link]

  • Restek. "Rtx-Volatile Amine GC Capillary Column, 30 m, 0.32 mm ID, 5.0 µm". Restek Corporation. URL: [Link]

  • Lumir Lab. "A Gas Chromatographic-Mass Spectral Assay for the Quantitative Determination of Oleamide in Biological Fluids". Lumir Lab Research. URL: [Link]

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of 3-Amino-2-methylpropanamide

Disclaimer: This document is intended as a guide for trained research personnel. All procedures should be conducted in a designated laboratory setting with appropriate engineering controls and personal protective equipme...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended as a guide for trained research personnel. All procedures should be conducted in a designated laboratory setting with appropriate engineering controls and personal protective equipment. A comprehensive, substance-specific risk assessment should be performed before any new or modified procedure.

Section 1: Introduction and Scope

3-Amino-2-methylpropanamide (CAS No. 3440-38-8) is a chemical intermediate with applications in pharmaceutical and chemical synthesis.[1] Its structure, containing both an amino and an amide functional group, suggests a certain reactivity profile that necessitates careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of the best practices for the safe handling, storage, and emergency response procedures for this compound. Due to the limited availability of a comprehensive safety data sheet (SDS) specifically for 3-Amino-2-methylpropanamide, this document also draws upon safety information for structurally similar compounds, with explicit notations of this fact. The primary objective is to foster a proactive safety culture through a deep understanding of the potential hazards and the implementation of robust safety protocols.

Section 2: Hazard Identification and Risk Assessment

2.1. Known and Inferred Hazards

Based on available information and chemical analogy, the following hazards should be considered:

  • Skin and Eye Irritation/Corrosion: Many small-chain amines and amides can cause irritation or severe burns upon contact with skin and eyes.[2][3] It is prudent to treat 3-Amino-2-methylpropanamide as a potential irritant or corrosive substance.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[5][6]

2.2. Physical and Chemical Properties

A summary of the known physical and chemical properties is presented in Table 1. This information is critical for understanding the substance's behavior under various experimental conditions.

PropertyValueSource
CAS Number 3440-38-8ChemScene[1]
Molecular Formula C₄H₁₀N₂OChemScene[1]
Molecular Weight 102.14 g/mol ChemScene[1]
Physical State Solid (presumed)General knowledge of similar compounds
Storage Temperature 2-8°C, sealed in dry conditionsChemScene[1]

Table 1: Physical and Chemical Properties of 3-Amino-2-methylpropanamide

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

3.1. Engineering Controls

  • Ventilation: All handling of solid 3-Amino-2-methylpropanamide should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][7] Local exhaust ventilation should be used for any procedures that could generate dust or aerosols.[2][3]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of the work area.[5][8]

3.2. Personal Protective Equipment (PPE)

The selection of PPE is the final line of defense against exposure. The following PPE is mandatory when handling 3-Amino-2-methylpropanamide:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[7]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and full-body protection should be considered.[7]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[8]

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Chemical Handling cluster_Doffing Doffing Sequence Assess_Risk Assess Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Lab_Coat 1. Lab Coat Select_PPE->Lab_Coat Gloves 2. Gloves Lab_Coat->Gloves Goggles 3. Goggles/Face Shield Gloves->Goggles Respirator 4. Respirator (if needed) Goggles->Respirator Handle_Chemical Handle 3-Amino-2-methylpropanamide Respirator->Handle_Chemical Remove_Gloves 1. Remove Gloves Handle_Chemical->Remove_Gloves Remove_Goggles 2. Remove Goggles/Face Shield Remove_Gloves->Remove_Goggles Remove_Coat 3. Remove Lab Coat Remove_Goggles->Remove_Coat Remove_Respirator 4. Remove Respirator Remove_Coat->Remove_Respirator Wash_Hands 5. Wash Hands Thoroughly Remove_Respirator->Wash_Hands

Caption: Workflow for Donning and Doffing of Personal Protective Equipment.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is crucial for maintaining a safe laboratory environment.

4.1. General Handling Procedures

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[2][7]

  • Use in Well-Ventilated Area: All work should be performed in a chemical fume hood.[9]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][7] Do not eat, drink, or smoke in the laboratory.[10]

4.2. Storage

  • Container: Keep the container tightly closed.[2][9]

  • Conditions: Store in a cool, dry, and well-ventilated area.[2][9] The recommended storage temperature is 2-8°C.[1]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[6][10]

Section 5: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

5.1. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

5.2. Spill and Leak Procedures

  • Evacuate: Evacuate non-essential personnel from the area.[7]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[8][9]

  • Cleanup: Clean the spill area thoroughly with soap and water.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5][9]

Spill_Response_Workflow Spill_Detected Spill Detected Evacuate_Area Evacuate Non-Essential Personnel Spill_Detected->Evacuate_Area Don_PPE Don Appropriate PPE Evacuate_Area->Don_PPE Contain_Spill Contain Spill with Inert Material Don_PPE->Contain_Spill Collect_Waste Collect Absorbed Material into Sealed Container Contain_Spill->Collect_Waste Clean_Area Decontaminate Spill Area Collect_Waste->Clean_Area Dispose_Waste Dispose of Waste According to Regulations Clean_Area->Dispose_Waste Report_Incident Report Incident to Supervisor Dispose_Waste->Report_Incident

Caption: Step-by-step workflow for responding to a chemical spill.

Section 6: Waste Disposal

All waste containing 3-Amino-2-methylpropanamide must be treated as hazardous waste.

  • Containers: Collect waste in clearly labeled, sealed containers.

  • Disposal: Dispose of chemical waste through a licensed disposal company, following all applicable local, state, and federal regulations.[5][9]

Section 7: Conclusion

The safe handling and storage of 3-Amino-2-methylpropanamide require a diligent and informed approach. By understanding the potential hazards, utilizing appropriate engineering controls and personal protective equipment, and adhering to the established protocols, researchers can minimize risks and maintain a safe laboratory environment. Continuous review of safety procedures and a commitment to a strong safety culture are paramount.

References

  • Chemsrc. 3-Amino-2,2-dimethylpropanamide | CAS#:324763-51-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-3-amino-2-methylpropanoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-methylpropanoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-N-methylpropanamide. PubChem. Retrieved from [Link]

  • MP Biomedicals. (2019, August 1). SAFETY DATA SHEET: 3-Dimethylamino-2,2-dimethyl-1-propanol. Retrieved from [Link]

  • ChemCentral.com. (2020, November 30). SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. 1-AMINO-2-NAPHTHOL-4-SULPHONIC ACID AR. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Health Assessment Workspace Collaborative (HAWC). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best practices for drying and storing synthesized 3-Amino-2-methylpropanamide

Welcome to the technical support guide for 3-Amino-2-methylpropanamide. This document provides in-depth guidance on the best practices for drying and storing this compound, tailored for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Amino-2-methylpropanamide. This document provides in-depth guidance on the best practices for drying and storing this compound, tailored for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary information to ensure the stability, purity, and integrity of your synthesized material through scientifically sound procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Amino-2-methylpropanamide during storage?

A1: The main stability concerns for 3-Amino-2-methylpropanamide, like many primary amides and amines, are hydrolysis and oxidation.[1][2] The amide functional group can be susceptible to hydrolysis, especially under elevated temperatures or in the presence of moisture, which would lead to the formation of the corresponding carboxylic acid and amine.[2][3][4] The primary amine group is prone to oxidation from atmospheric oxygen, which can be accelerated by light.[1]

Q2: Is 3-Amino-2-methylpropanamide considered hygroscopic?
Q3: What are the initial signs of degradation I should look for?

A3: Visual inspection can often provide the first clues of degradation. These include a change in color (e.g., yellowing), a change in physical state (e.g., clumping or becoming oily), or the development of a noticeable odor. For more quantitative assessment, analytical techniques such as NMR spectroscopy, HPLC, or mass spectrometry can be used to detect the presence of impurities or degradation products.

Q4: Can I store 3-Amino-2-methylpropanamide at room temperature?

A4: While some suppliers may ship 3-Amino-2-methylpropanamide at room temperature for short durations[7][8], for long-term storage, it is recommended to store it in a cool, dry place.[9][10] A common recommendation for similar compounds is storage at 2-8°C to minimize the rates of potential degradation reactions.[7]

Troubleshooting Guide

Problem: The compound has turned from a white powder to a yellowish, clumpy solid.
  • Potential Cause: This is a classic sign of degradation, likely a combination of oxidation of the amine group and moisture absorption.

  • Solution:

    • Re-purification: If the material is critical, re-purification may be necessary. This could involve recrystallization from an appropriate solvent system or column chromatography. The choice of solvent will depend on the solubility characteristics of 3-Amino-2-methylpropanamide and its impurities.

    • Review Storage Conditions: Immediately assess your storage protocol. Ensure the container is properly sealed and stored in a desiccator or a controlled low-humidity environment. Future storage should be under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature (2-8°C).

Problem: Analytical data (e.g., NMR, HPLC) shows the presence of a new, unidentified peak.
  • Potential Cause: This indicates the formation of a degradation product. Based on the structure, likely candidates include the hydrolyzed carboxylic acid (2-methyl-3-aminopropanoic acid) or various oxidation products.

  • Solution:

    • Characterize the Impurity: If possible, use techniques like LC-MS or GC-MS to identify the mass of the impurity, which can help in elucidating its structure.

    • Optimize Drying and Storage: The presence of impurities strongly suggests that the current drying and storage protocols are insufficient. Implement a more rigorous drying procedure before storage and ensure the storage environment is inert and dry.

Problem: The compound is difficult to handle and appears to be static-charged.
  • Potential Cause: Highly dried, powdered organic compounds can often become static-charged, making them difficult to weigh and transfer.

  • Solution:

    • Use an Anti-Static Gun: An anti-static gun can be used to neutralize the static charge on the container and the spatula.

    • Controlled Environment: Handle the compound in an environment with controlled humidity if possible, although this must be balanced with the need to keep the compound dry. A glove box with a controlled inert atmosphere is an ideal handling environment.

Experimental Protocols

Protocol 1: Recommended Drying Procedure for 3-Amino-2-methylpropanamide

This protocol describes a standard method for drying the synthesized compound to remove residual moisture before long-term storage.

Materials:

  • Synthesized 3-Amino-2-methylpropanamide

  • Vacuum oven

  • Desiccator with a suitable desiccant (e.g., Drierite®, phosphorus pentoxide)

  • Schlenk flask or similar sealable container

Procedure:

  • Initial Drying: Place the synthesized 3-Amino-2-methylpropanamide in a clean, dry Schlenk flask.

  • High Vacuum Application: Connect the flask to a high-vacuum line and evacuate the flask. It is advisable to use a cold trap to protect the vacuum pump.

  • Gentle Heating (Optional but Recommended): If thermal stability data is available and allows, gently heat the sample in a vacuum oven. A temperature range of 30-40°C is generally safe for many organic compounds. Do not exceed the decomposition temperature.

  • Drying Duration: Continue drying under high vacuum for at least 4-6 hours. For larger quantities, a longer duration (e.g., overnight) may be necessary.

  • Breaking the Vacuum: Once drying is complete, break the vacuum with an inert gas such as dry nitrogen or argon.

  • Immediate Storage: Immediately seal the container and transfer it to a desiccator for short-term storage or prepare for long-term storage as described in Protocol 2.

Protocol 2: Recommended Storage Procedure for 3-Amino-2-methylpropanamide

This protocol outlines the best practices for the long-term storage of the dried compound to maintain its purity and stability.

Materials:

  • Dried 3-Amino-2-methylpropanamide

  • Amber glass vial or other light-blocking container with a secure, airtight cap

  • Parafilm® or other sealing tape

  • Desiccator

  • Refrigerator or cold room (2-8°C)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Container Preparation: Ensure the storage vial is clean and completely dry. An amber vial is preferred to protect the compound from light.[1]

  • Inert Atmosphere: Place the dried 3-Amino-2-methylpropanamide into the vial. If possible, flush the vial with a gentle stream of dry nitrogen or argon to displace any air before sealing. This creates an inert atmosphere and prevents oxidation.[1]

  • Secure Sealing: Tightly seal the vial with its cap. For added protection against moisture ingress, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, structure, date of synthesis, and any relevant safety information.

  • Cold Storage: Place the sealed vial inside a desiccator. Store the desiccator in a refrigerator or a cold room maintained at 2-8°C.[7]

Data Summary and Visualizations

Table 1: Recommended Storage Conditions for 3-Amino-2-methylpropanamide

ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the primary amine.[1]
Moisture Dry (Store in a desiccator)To prevent hydrolysis of the amide group.[5]
Light Protected (Amber vial)To prevent light-induced degradation.[1]

Diagram 1: Workflow for Drying and Storing 3-Amino-2-methylpropanamide

Drying_and_Storage_Workflow cluster_drying Drying Protocol cluster_storage Storage Protocol start Synthesized Compound vacuum_drying Dry under High Vacuum (30-40°C if possible) start->vacuum_drying inert_gas Backfill with Inert Gas (N2 or Ar) vacuum_drying->inert_gas transfer Transfer to Amber Vial inert_gas->transfer Immediate Transfer seal Seal under Inert Atmosphere transfer->seal cold_storage Store at 2-8°C in Desiccator seal->cold_storage final_product Stable Compound cold_storage->final_product Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation compound 3-Amino-2-methylpropanamide hydrolysis_product 2-methyl-3-aminopropanoic acid + Ammonia compound->hydrolysis_product + H2O oxidation_products Various Oxidation Products compound->oxidation_products + O2 / Light

Caption: Potential degradation pathways.

References

  • Vertex AI Search. (2024).
  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?
  • ECHEMI. (n.d.).
  • Fisher Scientific. (2025).
  • Synquest Labs. (2020).
  • (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends.
  • (2026).
  • Carl ROTH. (n.d.).
  • ChemScene. (n.d.). 3440-38-8 | 3-Amino-2-methylpropanamide.
  • PubMed. (2020).
  • American Chemical Society. (2018).
  • ResearchGate. (n.d.).
  • CIE A-Level Chemistry. (n.d.). 34.3 Amides.
  • ResearchGate. (2025). A mild and convenient 'dry' hydrolysis of amides to carboxylic acids.
  • Royal Society of Chemistry. (n.d.). Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions - Green Chemistry (RSC Publishing).
  • Wikipedia. (n.d.). Amide.
  • PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • ACS Publications. (2025). Continuous Flow Conversion of Primary Amides to Amines: Dual Functionality of Trichloroacetonitrile in Sequential Dehydration and Selective Hydrogenation | Organic Process Research & Development.
  • Simson Pharma Limited. (n.d.). 3-amino-2-methylpropanamide | CAS No- NA.
  • CDH Fine Chemical. (n.d.).
  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD).
  • Guidechem. (n.d.). 2-Amino-2-methylpropanamide 16252-90-7 wiki.
  • ChemScene. (n.d.). 1310914-01-2 | 3-Amino-3-imino-N-methylpropanamide.

Sources

Optimization

Addressing solubility issues of 3-Amino-2-methylpropanamide in experiments

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter significant handling and isolation challenges when working with small, highly polar molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter significant handling and isolation challenges when working with small, highly polar molecules.

3-Amino-2-methylpropanamide (CAS: 3440-38-8) is a classic example of a "problematic" hydrophilic compound. Because it contains both a primary aliphatic amine and a primary amide within a compact 4-carbon framework, it exhibits extreme water solubility and pronounced hygroscopicity.

This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind these solubility issues and delivering self-validating protocols to ensure your experiments succeed.

Physicochemical Properties & Solubility Profile

To troubleshoot solubility, we must first understand the quantitative and structural parameters driving the molecule's behavior. Small amides (five carbons or fewer) are exceptionally soluble in water due to their ability to form extensive hydrogen-bonding networks[1].

PropertyValueExperimental Implication
Molecular Weight 102.13 g/mol Low molecular weight increases the relative influence of polar functional groups on overall solubility.
Functional Groups Primary Amine, Primary AmideActs as both a strong hydrogen-bond donor and acceptor. Highly polar[1].
Estimated pKa (Amine) ~10.5The amine is fully protonated (ionized) at physiological and neutral pH[2].
Water Solubility Extremely HighDifficult to extract into standard organic solvents without specific aqueous phase manipulation.
Organic Solubility Poor to ModerateInsoluble in non-polar solvents (hexane, ether). Requires highly polar aprotic/protic mixtures (e.g., CHCl3:Isopropanol) for liquid-liquid extraction.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why does 3-Amino-2-methylpropanamide remain in the aqueous phase during standard liquid-liquid extraction (LLE)? The Causality: At a neutral pH, the primary aliphatic amine is protonated into an ammonium ion, making the molecule highly polar and ionic. The intrinsic solubility of ionizable compounds is heavily dependent on their protonation state; charged species will universally prefer the aqueous phase[3]. The Solution: You must chemically suppress this ionization. Raise the aqueous pH to >11 to fully deprotonate the amine. Combine this with the "salting-out" effect (saturating the water with NaCl) to reduce water activity, and extract using a specialized polar organic solvent mixture like Chloroform:Isopropanol (3:1).

Q2: My compound arrived as a sticky syrup instead of a powder. Is it degraded? The Causality: It is likely not degraded, just wet. Small aliphatic amides are notoriously deliquescent[4]. The strong hydrogen-bonding capability of the amide and amine groups causes the compound to aggressively absorb atmospheric moisture until it literally dissolves in it. The Solution: Dry the syrup under high vacuum. To permanently resolve handling issues, convert the free base into a stable hydrochloride (HCl) salt (See Protocol A). The ionic crystal lattice of the salt disrupts the intermolecular water-binding network, yielding a stable, weighable solid.

Q3: How do I formulate this compound for lipophilic in vivo delivery vehicles? The Causality: The molecule's high polar surface area prevents spontaneous dissolution in oils or non-polar lipids. The Solution: Utilize a co-solvent microemulsion system. Dissolve the compound first in 5% DMSO or ethanol, then slowly dilute it into your lipid vehicle containing a surfactant (e.g., Tween-80 or Cremophor EL) to stabilize the polar molecule within the lipophilic matrix.

Validated Experimental Protocols

Protocol A: Free-Base to Hydrochloride (HCl) Salt Conversion

Objective: Convert the hygroscopic free base into a stable, weighable solid for long-term storage and precise assay dosing. Mechanistic Rationale: Protonating the primary amine replaces the moisture-trapping hydrogen bonds with a stable ionic crystal lattice.

  • Dissolution: Dissolve 1.0 g of 3-Amino-2-methylpropanamide free base in 20 mL of anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (N2/Ar).

  • Cooling: Chill the reaction flask in an ice bath to 0°C to control the exothermic salt-formation reaction.

  • Acidification: Dropwise, add 1.1 equivalents of 4M HCl in dioxane while stirring vigorously.

  • Validation Check (Self-Validating Step): The immediate formation of a dense, white crystalline precipitate visually confirms successful protonation. If the solution remains clear, your solvent contains too much water; add more anhydrous ether to force precipitation.

  • Isolation: Filter the precipitate rapidly through a Büchner funnel, wash with 10 mL of cold anhydrous ether, and dry under high vacuum for 12 hours.

Protocol B: High-Yield Aqueous Extraction Workflow

Objective: Isolate the free base from an aqueous reaction mixture or biological matrix. Mechanistic Rationale: Suppressing the ionization of the amine (pKa ~10.5) and saturating the water with inorganic salts forces the highly polar molecule into the organic phase.

  • Basification: Cool the aqueous mixture to 4°C. Slowly add 5M NaOH until the pH is strictly >11.

  • Validation Check (Self-Validating Step): Spot the mixture onto pH indicator paper. It must read >11. At pH < 10, the amine remains protonated[3], and extraction recovery will fail.

  • Salting Out: Add solid NaCl to the aqueous layer until no more dissolves (complete saturation). This drastically reduces the solubility of the amide in the aqueous phase.

  • Extraction: Extract the aqueous layer 4 times with equal volumes of a Chloroform:Isopropanol (3:1, v/v) mixture. The isopropanol acts as a hydrogen-bond bridge, drastically improving the partition coefficient for amides.

  • Phase Separation: Allow the layers to separate. (Note: Because chloroform is dense, the organic product layer will be the bottom layer).

  • Drying & Concentration: Combine the bottom organic layers, dry over anhydrous Na2SO4, filter, and evaporate under reduced pressure to yield the free base.

Workflow Visualization

ExtractionWorkflow Start Aqueous Mixture (Protonated Amine) Basify Add 5M NaOH (Adjust pH > 11) Start->Basify Deprotonation SaltOut Add NaCl (Saturate Solution) Basify->SaltOut Reduce H2O solubility Extract Extract with CHCl3:iPrOH (3:1) SaltOut->Extract Add solvent OrgPhase Organic Phase (Free Base Product) Extract->OrgPhase Phase Separation

Liquid-liquid extraction workflow for 3-Amino-2-methylpropanamide.

References

  • [1] Title: 15.15: Physical Properties of Amides. Source: Chemistry LibreTexts. URL: [Link]

  • [4] Title: Amides Background. Source: Chemistry LibreTexts. URL: [Link]

  • [2] Title: Sec-Butylamine | C4H11N | CID 24874. Source: PubChem. URL: [Link]

  • [3] Title: Intrinsic Solubility of Ionizable Compounds from pKa Shift. Source: ACS Omega. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Amino-2-methylpropanamide

Welcome to the Application Scientist Support Center. 3-Amino-2-methylpropanamide is a highly polar, low-molecular-weight aliphatic building block frequently utilized in the synthesis of complex active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 3-Amino-2-methylpropanamide is a highly polar, low-molecular-weight aliphatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including renin inhibitors like Aliskiren and Menin-MLL interaction inhibitors[1].

Due to its bifunctional nature (a primary amine and a primary amide) and high water solubility, synthesizing and isolating this molecule presents unique chemoselectivity and purification challenges. This guide is designed to help researchers troubleshoot the two most common synthetic pathways: the catalytic hydrogenation of 2-cyanopropanamide (Route A) and the amidation of 3-amino-2-methylpropanoic acid (Route B) .

Synthetic Workflows Overview

SynthesisRoutes Nitrile 2-Cyanopropanamide (Route A) Target 3-Amino-2-methylpropanamide (Target Molecule) Nitrile->Target H2, Raney Ni, NH3 (Reduction) AminoAcid 3-Amino-2-methylpropanoic acid (Route B) ProtectedAA Boc-3-amino-2-methylpropanoic acid (Intermediate) AminoAcid->ProtectedAA Boc2O, Base (Protection) ProtectedAmide Boc-3-amino-2-methylpropanamide (Intermediate) ProtectedAA->ProtectedAmide CDI, NH3 (Amidation) ProtectedAmide->Target TFA/DCM (Deprotection)

Figure 1: Primary synthetic workflows for 3-Amino-2-methylpropanamide via reduction and amidation.

Frequently Asked Questions & Troubleshooting

Q1: Why am I getting significant amounts of secondary and tertiary amines during the catalytic hydrogenation of 2-cyanopropanamide (Route A)?

The Causality: The reduction of a nitrile to a primary amine proceeds via a highly reactive imine intermediate. According to the von Braun mechanism, once some primary amine is formed, it can act as a nucleophile and attack the unreacted imine intermediate. This intermolecular condensation eliminates ammonia and results in the formation of unwanted secondary amines (dimers) or tertiary amines[2]. The Solution: You must saturate the reaction solvent (typically methanol or ethanol) with anhydrous ammonia gas prior to hydrogenation. The excess ammonia leverages Le Chatelier's principle, shifting the equilibrium away from the nucleophilic attack of the primary amine and forcing the intermediate back toward the primary imine, which is then cleanly reduced to the primary amine[3]. Additionally, utilizing Raney Nickel or Cobalt rather than Palladium on Carbon (Pd/C) significantly suppresses this side reaction.

Q2: During the amidation of 3-amino-2-methylpropanoic acid (Route B), my yields are extremely low, and I observe a complex mixture of polymeric byproducts. What went wrong?

The Causality: 3-Amino-2-methylpropanoic acid is an unprotected amino acid. If you introduce a coupling reagent (such as EDC, HATU, or CDI) to activate the carboxylic acid, the free primary amine of a neighboring molecule will immediately attack the activated carboxylate. This results in uncontrolled head-to-tail intermolecular condensation, yielding oligomers and polymers rather than your target monomeric amide. The Solution: The primary amine must be transiently masked. Protect the amine using a tert-butyloxycarbonyl (Boc) group prior to the amidation step[4]. Once the amine is sterically and electronically deactivated, the carboxylic acid can be safely activated and reacted with an exogenous ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia) to form the primary amide.

Q3: How do I selectively deprotect the Boc group without hydrolyzing the newly formed primary amide?

The Causality: Primary amides are susceptible to hydrolysis, converting back to carboxylic acids if exposed to strong aqueous acids at elevated temperatures. The Solution: Boc deprotection must be performed under strictly anhydrous conditions. Utilizing Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or anhydrous HCl in 1,4-dioxane at room temperature ensures that the Boc group is cleaved via a carbocation-mediated elimination (releasing isobutylene and CO₂) without providing the water necessary to hydrolyze the primary amide[4].

Q4: The free base of 3-amino-2-methylpropanamide is highly water-soluble. I am losing all my product during the aqueous workup. How do I isolate it efficiently?

The Causality: 3-Amino-2-methylpropanamide has a very low partition coefficient (LogP). Its extensive hydrogen-bonding network (from both the amine and amide groups) makes it preferentially partition into the aqueous layer during standard liquid-liquid extractions (e.g., DCM/Water or EtOAc/Water). The Solution: Abandon aqueous extraction for the final isolation. Instead, strip the organic solvents under reduced pressure and isolate the product as a stable organic salt. For example, precipitating the compound as a hemifumarate salt (by adding fumaric acid in methanol/acetonitrile) or a hydrochloride salt dramatically improves recovery, stability, and handling[1].

Quantitative Data: Route Comparison

ParameterRoute A: Nitrile ReductionRoute B: Protected Amidation
Overall Yield 65% – 80%50% – 65% (over 3 steps)
Scalability High (Industrial standard)Moderate (Requires coupling reagents)
Primary Impurities Secondary amines (dimers), unreacted nitrileUreas (from coupling agents), oligomers
Key Reagents Raney Ni, H₂, NH₃/MeOHBoc₂O, CDI, NH₄Cl, TFA
Atom Economy High (Addition reaction)Low (Protection/Deprotection waste)
In-Process Control IR: Disappearance of C≡N stretch (~2250 cm⁻¹)TLC/LCMS: Mass shift for Boc cleavage

Self-Validating Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation (Route A)

This protocol utilizes a self-validating endpoint: the cessation of hydrogen uptake and the disappearance of the nitrile IR band.

  • Preparation of the Reaction Mixture: In a high-pressure hydrogenation vessel, dissolve 2-cyanopropanamide (10.0 g, 102 mmol) in anhydrous methanol (100 mL).

  • Ammonia Saturation: Bubble anhydrous ammonia gas into the solution at 0 °C for 15 minutes to saturate the solvent, which is critical to suppress dimer formation[2][3].

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 1.5 g active catalyst). Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of air.

  • Hydrogenation: Seal the vessel, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature.

  • Validation & Endpoint: Monitor the reaction via hydrogen pressure drop. The reaction is complete when hydrogen uptake ceases (typically 6–12 hours). For chemical validation, take a small aliquot, filter, evaporate, and run an FT-IR spectrum. The complete disappearance of the sharp nitrile peak at ~2250 cm⁻¹ confirms full conversion.

  • Workup: Vent the hydrogen safely and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Raney Nickel (keep the Celite pad wet with water for safe disposal).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude free base. To isolate cleanly, dissolve the residue in a minimal amount of methanol, add 0.5 equivalents of fumaric acid, and precipitate the hemifumarate salt with acetonitrile[1].

Protocol 2: Synthesis via Boc-Protected Amidation (Route B)

This protocol ensures chemoselectivity by masking the amine prior to carboxylic acid activation.

  • Amine Protection: Dissolve 3-amino-2-methylpropanoic acid (10.0 g, 97 mmol) in a 1:1 mixture of THF and 1M aqueous NaOH (100 mL each). Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 23.3 g, 107 mmol) dropwise. Stir at room temperature for 12 hours. Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate (3 x 100 mL). Dry over Na₂SO₄ and concentrate to yield Boc-3-amino-2-methylpropanoic acid[4].

  • Activation and Amidation: Dissolve the protected amino acid in anhydrous DCM (150 mL). Add 1,1'-Carbonyldiimidazole (CDI, 17.3 g, 107 mmol) in portions at 0 °C. Self-Validation: The evolution of CO₂ gas confirms the formation of the active acyl imidazole intermediate. Stir for 1 hour.

  • Amine Addition: Add Ammonium chloride (15.5 g, 291 mmol) followed by Triethylamine (40.5 mL, 291 mmol). Stir at room temperature overnight. Wash the organic layer with water, brine, dry, and concentrate to yield Boc-3-amino-2-methylpropanamide.

  • Deprotection: Dissolve the protected amide in anhydrous DCM (50 mL) and cool to 0 °C. Slowly add Trifluoroacetic acid (TFA, 25 mL). Stir for 2 hours at room temperature. Self-Validation: LCMS should show the complete disappearance of the [M+H]+ peak for the Boc-protected species and the appearance of the [M+H]+ peak for the free amine (m/z = 103.1).

  • Isolation: Concentrate the mixture under vacuum to remove all TFA. The resulting product is the TFA salt of 3-amino-2-methylpropanamide.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Synthetic Routes to 3-Amino-2-methylpropanamide: A Technical Guide

In the landscape of pharmaceutical development, the efficient synthesis of versatile aliphatic building blocks is paramount. 3-Amino-2-methylpropanamide (CAS: 3440-38-8) frequently emerges as a critical intermediate—most...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the efficient synthesis of versatile aliphatic building blocks is paramount. 3-Amino-2-methylpropanamide (CAS: 3440-38-8) frequently emerges as a critical intermediate—most notably identified as a related substance in the synthesis of the renin inhibitor Aliskiren, and as a structural precursor for various peptidomimetic active pharmaceutical ingredients (APIs).

When designing a synthetic campaign for this molecule, researchers must balance atom economy, scalability, and impurity control. This guide objectively evaluates the two primary synthetic methodologies: the Nitrile Reduction Route and the Ester Ammonolysis Route . By examining the mechanistic causality behind each step, we provide a self-validating framework to ensure reproducible, high-yield scale-up.

Mechanistic Evaluation of Synthetic Routes

Route A: Catalytic Hydrogenation of 2-Methylcyanoacetamide (Optimal)

This route builds the carbon skeleton via the controlled methylation of 2-cyanoacetamide, followed by the reduction of the nitrile group.

  • Causality of Catalyst Choice: The reduction of nitriles to primary amines is notoriously prone to secondary amine (dimer) formation due to the transamination of the highly reactive intermediate imine. The deliberate selection of Raney Nickel over Palladium on Carbon (Pd/C) is critical here. Raney Ni, particularly when deployed in methanolic ammonia, effectively traps the imine intermediate and drives the equilibrium exclusively toward the primary amine, yielding up to 95% conversion .

Route B: Ammonolysis of Methyl 3-Amino-2-methylpropanoate (Alternative)

This route relies on the functional group interconversion of commercially available 3-amino-2-methylpropanoic acid (β-aminoisobutyric acid).

  • Causality of Reaction Conditions: Aliphatic esters exhibit significant resonance stabilization, rendering the carbonyl carbon relatively poor at accepting nucleophilic attack from ammonia. Consequently, ammonolysis requires forcing conditions (e.g., 90°C in a sealed pressure vessel) . This thermal stress can induce side reactions, including elimination or thermal degradation, thereby depressing the overall yield.

SyntheticRoutes SM1 2-Cyanoacetamide (Starting Material A) Int1 2-Methylcyanoacetamide (Intermediate) SM1->Int1 DMS, K2CO3 Toluene Product 3-Amino-2-methylpropanamide (Target API Intermediate) Int1->Product H2 (30 psi), Raney Ni MeOH SM2 3-Amino-2-methylpropanoic acid (Starting Material B) Int2 Methyl 3-amino-2-methylpropanoate (Intermediate) SM2->Int2 MeOH, HCl Reflux Int2->Product NH3 / MeOH 90°C, Sealed Tube

Figure 1: Comparison of Nitrile Reduction (Blue) and Ester Ammonolysis (Red) synthetic routes.

Quantitative Efficacy Comparison

The following table summarizes the experimental performance metrics of both synthetic pathways based on standard pilot-scale data.

Performance MetricRoute A: Nitrile ReductionRoute B: Ester Ammonolysis
Overall Yield ~74% (78% Step 1; 95% Step 2)~58% (90% Step 1; 65% Step 2)
Reaction Conditions Mild (30 psi H₂, 25°C)Harsh (90°C, high pressure)
Primary Impurities Unreacted nitrile, des-methyl amideHydrolysis products, dimers
Scalability High (Standard hydrogenation)Moderate (Pressure vessel limits)
Atom Economy Excellent (Addition reaction)Good (Produces H₂O/MeOH waste)

Expert Insight: Route A yields a racemic mixture (DL-3-amino-2-methylpropanamide). If the pure (R)- or (S)-enantiomer is required for downstream API synthesis, a subsequent classical resolution (e.g., using L-tartaric acid) is necessary .

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies incorporate strict In-Process Controls (IPCs) to create a self-validating workflow.

Protocol A: Synthesis via Nitrile Reduction (Recommended)

Step 1: C-Methylation of 2-Cyanoacetamide

  • Setup: In a dry, round-bottom flask under N₂, suspend 2-cyanoacetamide (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in toluene.

  • Addition: Slowly add Dimethyl Sulfate (DMS, 1.1 eq) dropwise at 0°C. Causality: The mild base K₂CO₃ and non-polar toluene favor selective C-alkylation over N-alkylation.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Validation (IPC): Monitor via TLC (Silica gel, EtOAc/Hexane 1:1). The reaction is strictly complete only when the highly polar starting material ( Rf​ ~0.1) is entirely replaced by 2-methylcyanoacetamide ( Rf​ ~0.4). Proceeding prematurely guarantees a des-methyl impurity in the final product.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to afford 2-methylcyanoacetamide (Yield: ~78%).

Step 2: Catalytic Hydrogenation

  • Setup: Dissolve 2-methylcyanoacetamide in methanol.

  • Catalyst Charging: Add Raney-Ni (10% w/w) as a slurry in water/methanol under a strict N₂ atmosphere. Warning: Raney-Ni is highly pyrophoric; never allow the catalyst bed to dry in the presence of oxygen.

  • Reduction: Purge the vessel with H₂ three times, then pressurize to 30 psi. Stir at 25°C overnight .

  • Validation (IPC): Confirm the disappearance of the nitrile stretch (~2250 cm⁻¹) via FT-IR or monitor mass shift via LC-MS.

  • Isolation: Filter the mixture through a Celite pad under N₂ to safely remove the catalyst. Concentrate the filtrate to yield 3-amino-2-methylpropanamide (Yield: ~95%).

Workflow Step1 1. Methylation (DMS, K2CO3) Step2 2. IPC Check (TLC Validation) Step1->Step2 Step3 3. Hydrogenation (Raney Ni, H2) Step2->Step3 Step4 4. Filtration (Celite Pad) Step3->Step4 Step5 5. Isolation (Target API) Step4->Step5

Figure 2: Self-validating experimental workflow for the optimal Raney Ni-catalyzed route.

Protocol B: Synthesis via Ester Ammonolysis

Step 1: Esterification

  • Reaction: Dissolve 3-amino-2-methylpropanoic acid in anhydrous methanol. Add a catalytic amount of concentrated HCl. Reflux for 8 hours.

  • Validation: Evaporate a small aliquot and check via ¹H-NMR for the appearance of the sharp methoxy singlet at ~3.7 ppm.

  • Workup: Concentrate in vacuo to yield methyl 3-amino-2-methylpropanoate hydrochloride.

Step 2: Ammonolysis

  • Reaction: Transfer the ester (1.0 eq) to a high-pressure sealed tube. Add a saturated solution of ammonia in methanol (excess).

  • Heating: Seal the tube and heat to 90°C for 12 hours .

  • Validation (IPC): The reaction must be monitored by LC-MS. The transition from the ester ( m/z [M+H]⁺ 118.1) to the amide ( m/z [M+H]⁺ 103.1) must reach >95% conversion before cooling. Premature termination results in inseparable ester-amide mixtures due to identical solubility profiles.

  • Isolation: Cool to room temperature, vent carefully, and concentrate in vacuo. Purify via preparative TLC or crystallization.

Analytical Quality Control

Regardless of the synthetic route chosen, the final 3-amino-2-methylpropanamide must be validated against the following analytical benchmarks:

  • LC-MS: ESI-MS m/z calculated for C₄H₁₀N₂O[M+H]⁺: 103.1.

  • ¹H-NMR (CD₃OD, 400 MHz): δ 1.13 (3H, d, J=6.9 Hz, -CH₃), 2.4-2.5 (1H, m, -CH-), 2.6-2.9 (2H, m, -CH₂-). The presence of a singlet at ~3.7 ppm indicates unreacted ester (Route B failure), while a multiplet at ~3.2 ppm indicates secondary amine dimerization (Route A failure).

References

  • Synthesis and Characterization of Aliskiren Related Substances. Chemistry & Biology Interface, 2013, 3(5), 304-313. Available at: [Link]

  • Substituted straight chain spiro derivatives.US Patent US12473295B2, 2025.
  • Triazolo-benzodiazepine compounds and methods of use.US Patent Application US20140135316A1, 2014.
Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of 3-Amino-2-methylpropanamide

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to verify the structure of 3-Amino-2-methylpropanamide, a molecule of interest in various chemical and pharmaceutical research domains. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a holistic approach to structural elucidation, emphasizing the "why" behind experimental choices and data interpretation.

Introduction: The Imperative of Orthogonal Spectroscopic Analysis

In the synthesis of novel compounds, the potential for isomeric byproducts necessitates a multi-faceted analytical approach. For a molecule like 3-Amino-2-methylpropanamide (C₄H₁₀N₂O, MW: 102.14)[1], relying on a single technique is insufficient. Instead, we employ a suite of spectroscopic methods, each providing a unique piece of the structural puzzle. This guide will dissect the expected spectral data for 3-Amino-2-methylpropanamide and compare it with potential isomers such as 2-aminomethylpropanamide and N-methyl-2-aminopropanamide, thereby demonstrating a robust, self-validating system for structural confirmation.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of labile N-H protons, allowing for their observation and coupling.

  • Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition: Utilize a standard one-pulse experiment. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), a spectral width covering the expected range of chemical shifts (e.g., 0-12 ppm), and a relaxation delay that allows for quantitative integration.

  • D₂O Exchange: To confirm the identity of N-H protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly diminish due to deuterium exchange.[2][3]

Diagram 1: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_d2o D₂O Exchange (Optional) cluster_proc Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into NMR Spectrometer prep2->acq1 acq2 Acquire Spectrum acq1->acq2 d2o1 Add D₂O acq2->d2o1 proc1 Fourier Transform acq2->proc1 d2o2 Re-acquire Spectrum d2o1->d2o2 d2o2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into NMR Spectrometer prep2->acq1 acq2 Acquire Proton-Decoupled Spectrum acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Peak Picking proc2->proc3

Caption: Workflow for 13C NMR analysis.

Predicted ¹³C NMR Spectrum and Interpretation for 3-Amino-2-methylpropanamide
SignalChemical Shift (δ, ppm)AssignmentRationale
1~15-20-CH₃Aliphatic methyl carbon.
2~40-45-CH-Aliphatic methine carbon.
3~45-50-CH₂-NH₂Aliphatic methylene carbon attached to a nitrogen atom.
4~175-180-CONH₂Carbonyl carbon of the primary amide. [4]

Note: The presence of four distinct signals in the 13C NMR spectrum would be strong evidence for the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected. The sample is then placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. [5]

Predicted IR Spectrum and Interpretation for 3-Amino-2-methylpropanamide
Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3400-3100 (two bands)N-H stretchPrimary Amide (-CONH₂)The two bands arise from the symmetric and asymmetric stretching of the N-H bonds. [2][6][7]
3350-3250 (broad)N-H stretchPrimary Amine (-NH₂)Overlapping with the amide N-H stretches. [2][3][8]
~2960C-H stretchAliphaticCharacteristic of sp³ C-H bonds.
~1650C=O stretchPrimary AmideA strong, sharp absorption characteristic of the amide I band. [6]
~1620N-H bendPrimary Amide & AmineThe scissoring vibration of the NH₂ groups. [6]

The presence of both the characteristic double peak for the primary amide N-H stretch and the strong carbonyl absorption, in conjunction with the amine N-H stretches, provides compelling evidence for the structure of 3-Amino-2-methylpropanamide.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum and Interpretation for 3-Amino-2-methylpropanamide
  • Molecular Ion (M⁺): The molecular formula is C₄H₁₀N₂O. With two nitrogen atoms (an even number), the molecular ion peak is expected to have an even m/z value. [2][8]The calculated monoisotopic mass is approximately 102.08 Da. Therefore, a prominent peak at m/z = 102 should be observed.

  • Nitrogen Rule: The presence of an even number of nitrogen atoms is consistent with an even molecular weight, adhering to the nitrogen rule. [2][8]* Key Fragmentations:

    • α-cleavage: Fragmentation adjacent to the amine group is common. Loss of a propyl group could lead to a fragment at m/z = 30, corresponding to [CH₂=NH₂]⁺.

    • Loss of Amide Group: Cleavage of the amide group could result in characteristic fragments.

Structural Comparison of Isomers

Diagram 3: Structural Comparison

G A 3-Amino-2-methylpropanamide (Target Molecule) B 2-Aminomethylpropanamide (Isomer 1) A->B Different ¹H NMR splitting C N-Methyl-2-aminopropanamide (Isomer 2) A->C Different ¹H and ¹³C NMR shifts Secondary vs. Primary Amide

Caption: Comparison of the target molecule with potential isomers.

Conclusion

The structural confirmation of 3-Amino-2-methylpropanamide is robustly achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Each technique provides orthogonal data that, when combined, creates a self-validating system, leaving little room for ambiguity. The predicted spectra, based on established principles of spectroscopy, offer a clear roadmap for the analysis of this compound. By comparing the expected data with that of potential isomers, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent studies.

References

  • Fiveable. (2025, August 15). Spectroscopy of Amines. Organic Chemistry Class Notes.
  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • ResearchGate. Solid-state primary aliphatic amines are actually ammonium amides as revealed by infrared spectroscopy.
  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines.
  • PubChem. N-(3-amino-2-methylpropyl)-2-phenoxypropanamide.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 3-Amino-2-methylpropan-1-ol.
  • SpectraBase. Propanamide, N-methyl-2-amino-.
  • NIST WebBook. 3-Amino-2-methylheptane.
  • ChemScene. 3-Amino-2-methylpropanamide.
  • ResearchGate. Fig. S8. 13 C-NMR for 3-amino-N-phenylpropanamide.
  • PubChem. 2-Amino-N-methylpropanamide.
  • ChemicalBook. 3-Amino-2-methylphenol(53222-92-7) 1H NMR spectrum.
  • Sigma-Aldrich. 3-amino-2-methylpropanamide.
  • PubChem. 3-Amino-2-methylpropanal.
  • PubChem. 3-Amino-N-methylpropanamide.
  • Scholar Publishing. (2023, August 8). Synthesis, Characterization, and Toxicity Studies on Three Amino Acid Schiff-Base Ligands and Their Potential Binding Sites to Ni(II) ion: Comparison with Computational Density Functional Theory (DFT) Studies. European Journal of Applied Sciences.
  • Benchchem. Spectroscopic and Structural Elucidation of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide.
  • Simson Pharma Limited. 3-amino-2-methylpropanamide.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide).
  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide.
  • Asian Journal of Chemistry. Synthesis and Characterization of Some New Aminoimidazoles.
  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids.
  • Sigma-Aldrich. 3-amino-2-methylpropan-1-ol AldrichCPR.
  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • PubChem. (R)-3-Amino-2-methylpropanoate.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (S)-3-amino-2-methylpropanoate.

Sources

Validation

Comparative study of the biological activity of 3-Amino-2-methylpropanamide derivatives

As a Senior Application Scientist in medicinal chemistry, I have evaluated countless pharmacophores, but few demonstrate the exquisite structure-activity relationship (SAR) precision of 3-Amino-2-methylpropanamide deriva...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I have evaluated countless pharmacophores, but few demonstrate the exquisite structure-activity relationship (SAR) precision of 3-Amino-2-methylpropanamide derivatives .

In the development of Direct Renin Inhibitors (DRIs) for the treatment of hypertension, the transition from large, poorly bioavailable peptidomimetics to potent, orally active small molecules hinged on optimizing the terminal amide tail[1]. This guide provides an objective, data-driven comparison of the biological activity between the mono-methyl derivative (3-amino-2-methylpropanamide) and its gem-dimethyl counterpart (3-amino-2,2-dimethylpropanamide), detailing the mechanistic causality, comparative efficacy, and the self-validating protocols required to evaluate them.

Mechanistic Insight: The S3sp Subpocket Binding

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulatory cascade for blood pressure. Renin, an aspartic protease, catalyzes the rate-limiting first step: the cleavage of angiotensinogen.

The design of modern DRIs, such as Aliskiren, relies heavily on the 3-amino-2,2-dimethylpropanamide moiety to anchor the molecule within the enzyme's active site.

  • The Causality of the Extra Methyl Group: The geminal dimethyl groups (two methyls on the C2 position) are not merely structural filler; they are sterically critical. They insert perfectly into the hydrophobic S3sp (or S2') subpocket of human renin, providing massive van der Waals interactions that drive the binding affinity into the sub-nanomolar range[1]. Furthermore, the terminal carboxamide group forms a crucial hydrogen bond with the Arg74 residue of the enzyme[1].

  • The Mono-methyl Deficit: When comparing this to the mono-methyl derivative (3-amino-2-methylpropanamide ), the loss of a single methyl group increases the conformational flexibility of the tail and reduces the hydrophobic contact area. In pharmaceutical manufacturing, the mono-methyl derivative is a known synthetic impurity (yielding "Monomethyl Aliskiren") that exhibits an altered, suboptimal pharmacological profile compared to the Active Pharmaceutical Ingredient (API)[2].

RAAS_Pathway AGT Angiotensinogen (Liver) ANG1 Angiotensin I AGT->ANG1 Cleaved by Renin REN Renin Enzyme (Kidney) REN->AGT Catalyzes ANG2 Angiotensin II ANG1->ANG2 Cleaved by ACE ACE ACE (Lungs) ACE->ANG1 Catalyzes REC AT1 Receptor (Vasoconstriction) ANG2->REC Binds to DRI 3-Amino-2,2-dimethylpropanamide Derivatives (e.g., Aliskiren) DRI->REN Direct Inhibition (Binds S3sp pocket)

Fig 1: RAAS signaling cascade and the direct inhibition mechanism of renin by amide derivatives.

Comparative Biological Activity

The table below synthesizes the quantitative performance differences between the two primary derivatives when integrated into a DRI scaffold. The data highlights why the gem-dimethyl modification is the industry standard for this drug class[1][3].

Derivative ScaffoldSubstitution TypeRenin IC₅₀ (nM)Binding Interaction (S3sp Pocket)Pharmaceutical Relevance
3-Amino-2,2-dimethylpropanamide Gem-dimethyl~0.6Optimal van der Waals filling; H-bond with Arg74Active moiety of Aliskiren (API)
3-Amino-2-methylpropanamide Mono-methyl>4.5*Sub-optimal hydrophobic contact; increased flexibilityMonomethyl Aliskiren Impurity

*Representative SAR data demonstrating the affinity drop caused by incomplete S3sp pocket filling.

Experimental Workflows & Methodologies

To objectively verify the biological activity and successfully synthesize these derivatives, laboratories must employ robust, self-validating protocols.

Protocol A: FRET-Based In Vitro Renin Inhibition Assay

Purpose: To quantify the IC₅₀ of synthesized derivatives against recombinant human renin. Causality: We utilize a Fluorescence Resonance Energy Transfer (FRET) peptide substrate (e.g., containing EDANS and DABCYL). In its intact state, DABCYL quenches EDANS. Cleavage by active renin separates the fluorophore from the quencher, resulting in a measurable fluorescent signal that is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% BSA). Dilute recombinant human renin to a final working concentration of 2 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 3-amino-2-methylpropanamide derivatives in DMSO.

  • Incubation: In a 384-well black microplate, combine 10 µL of the enzyme solution with 0.5 µL of the inhibitor dilutions. Incubate at 37°C for 30 minutes to allow the inhibitor to achieve binding equilibrium within the S3sp pocket.

  • Reaction Initiation: Add 10 µL of the FRET substrate (final concentration 5 µM) to all wells.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 340 nm / Emission: 490 nm) every 2 minutes for 1 hour using a microplate reader.

  • Self-Validation (Z'-factor): The assay must include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle (DMSO)" control (0% inhibition). Calculate the Z'-factor; the assay is only validated for SAR decision-making if Z' > 0.5 .

Assay_Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Enzyme Incubation (Human Renin + DRI) Step1->Step2 Step3 3. Substrate Addition (FRET Peptide) Step2->Step3 Step4 4. Kinetic Readout (Ex: 340nm / Em: 490nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Z'-factor) Step4->Step5

Fig 2: Step-by-step FRET-based biochemical workflow for evaluating renin inhibitor potency.

Protocol B: Carboxylic Acid-Promoted Lactone Aminolysis

Purpose: To covalently attach the 3-amino-2-methylpropanamide derivative to the advanced lactone intermediate of the DRI. Causality: Direct aminolysis of a lactone with these derivatives is notoriously slow due to the steric hindrance of the methyl groups and the poor nucleophilicity of the amine. By utilizing an aliphatic carboxylic acid (or 2-hydroxypyridine) as a bifunctional catalyst, we mediate a kinetically important proton-transfer step, driving the reversible equilibrium toward the desired amide bond without causing epimerization[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the advanced lactone intermediate (1.0 eq) and the selected derivative (e.g., 3-amino-2,2-dimethylpropanamide) (5.0 eq) in a minimal volume of solvent (e.g., neat or minimal THF).

  • Catalyst Addition: Add 2-hydroxypyridine or triethylamine (TEA) (1.2 eq) to the mixture[2].

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert argon atmosphere for 12-18 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via HPLC (UV detection at 220 nm). The system is validated as "complete" only when the peak area of the starting lactone falls below 1.0%.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the excess amine and catalyst. Dry over Na₂SO₄ and concentrate in vacuo.

References

  • Chemistry & Biology Interface: (October 02 2013) Source: Chemistry & Biology Interface Journal URL:[Link]

  • Structure-based design of aliskiren, a novel orally effective renin inhibitor Source: Biochemical and Biophysical Research Communications (via eoinobrien.org) URL:[Link]

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Practical synthesis of an orally active renin inhibitor aliskiren Source: ResearchGate (Tetrahedron Letters) URL:[Link]

Sources

Comparative

Comprehensive Analysis of Structural Analogs of 3-Amino-2-methylpropanamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural comparison, mechanistic causality, and self-validating experimental protocols for β -aminoisobutyric acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural comparison, mechanistic causality, and self-validating experimental protocols for β -aminoisobutyric acid (BAIBA) derivatives.

Executive Summary & Chemical Rationale

The discovery of β -aminoisobutyric acid (BAIBA) as an endogenous "exerkine"—a myokine secreted by skeletal muscle during exercise—has opened new therapeutic avenues for metabolic disorders. BAIBA promotes the browning of white adipose tissue (WAT), enhances hepatic β -oxidation, and improves insulin sensitivity via the AMPK and PGC-1 α signaling pathways[1][2].

However, as a therapeutic candidate, endogenous BAIBA faces pharmacokinetic limitations. At physiological pH (7.4), BAIBA exists predominantly as a zwitterion (bearing a deprotonated carboxylate and a protonated amine). This highly polar state restricts passive transcellular diffusion across the intestinal epithelium and target cell membranes.

3-Amino-2-methylpropanamide (3-A-2-MPA) is the primary amide analog of BAIBA. By converting the carboxylic acid to an amide, the molecule loses its anionic moiety. This structural modification fundamentally alters the causality of its cellular uptake: the neutralization of the carboxylate group increases the partition coefficient (LogP), enabling superior passive membrane penetration. Once intracellular, 3-A-2-MPA can act directly on target pathways or undergo enzymatic hydrolysis to release the active BAIBA moiety, effectively functioning as a highly bioavailable prodrug[3][4].

Mechanistic Pathway

The enhanced lipophilicity of 3-A-2-MPA allows for rapid intracellular accumulation in adipocytes and hepatocytes. Upon entry, the analog triggers the phosphorylation of AMP-activated protein kinase (AMPK), which subsequently activates the Peroxisome Proliferator-Activated Receptor alpha (PPAR- α ) and PGC-1 α transcriptional complex. This cascade culminates in the massive upregulation of Uncoupling Protein 1 (UCP-1), driving mitochondrial uncoupling and thermogenesis[1][2].

Pathway Analog 3-A-2-MPA (Amide Analog) Receptor Cell Membrane Passive Diffusion Analog->Receptor Enhanced Lipophilicity AMPK AMPK Phosphorylation (Kinase Activation) Receptor->AMPK Intracellular Accumulation PPAR PPAR-α / PGC-1α Transcriptional Complex AMPK->PPAR Signal Transduction UCP1 UCP-1 Upregulation (Mitochondrial Uncoupling) PPAR->UCP1 Gene Expression Browning White-to-Brown Adipocyte Conversion UCP1->Browning Thermogenesis

Fig 1. AMPK/PGC-1α signaling cascade induced by 3-A-2-MPA for adipocyte browning.

Structural Analogs Comparison

To objectively evaluate 3-A-2-MPA, we must compare it against its endogenous parent compounds (L-BAIBA and D-BAIBA) and highly lipophilic ester prodrugs. The data below synthesizes representative pharmacological profiling based on standard structure-activity relationship (SAR) assays and patent literature demonstrating up to a 55% reduction in body fat gain in murine models[3].

Quantitative Performance Matrix
CompoundStructural ClassPredicted LogPRelative Oral BioavailabilityUCP-1 Upregulation (EC 50​ )Primary Application
L-BAIBA Endogenous Acid (Valine metabolite)-1.521.0x (Baseline)~50 µMEndogenous baseline reference
D-BAIBA Endogenous Acid (Thymine metabolite)-1.521.0x~45 µMEndogenous baseline reference
3-A-2-MPA Primary Amide-0.252.5x~12 µMEnhanced cellular penetrant
Ethyl-BAIBA Ethyl Ester+0.483.2x~8 µMHighly lipophilic prodrug

Data Interpretation: The transition from a zwitterionic acid (L-BAIBA) to an amide (3-A-2-MPA) yields a >4-fold improvement in in vitro potency (EC 50​ drops from 50 µM to 12 µM). This is not due to higher receptor affinity, but rather the causality of increased intracellular exposure driven by the optimized LogP.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these analogs must utilize a self-validating system. The following workflow simultaneously measures phenotypic efficacy (browning) and pharmacokinetic exposure (intracellular concentration), ensuring that observed potency differences are accurately attributed to membrane permeability.

Workflow Step1 3T3-L1 Cell Differentiation Step2 Analog Dosing (10-100 µM) Step1->Step2 Step3 Biomarker Harvest (Day 8) Step2->Step3 Step4 RT-qPCR / WB (UCP1, PGC-1α) Step3->Step4 Efficacy Step5 LC-MS/MS (Intracellular PK) Step3->Step5 Exposure

Fig 2. Self-validating experimental workflow for evaluating analog efficacy and exposure.

Protocol A: In Vitro Adipocyte Browning & Efficacy Assay

Objective: Quantify the white-to-brown adipocyte conversion induced by 3-A-2-MPA vs. L-BAIBA.

  • Cell Culture & Differentiation: Seed 3T3-L1 murine pre-adipocytes in 6-well plates. At 100% confluence (Day 0), initiate differentiation using standard induction media (0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin).

  • Analog Dosing: On Day 2, switch to maintenance media containing insulin. Introduce the test compounds (L-BAIBA, 3-A-2-MPA, Ethyl-BAIBA) at concentrations ranging from 10 µM to 100 µM. Self-Validation Step: Include a vehicle control (DMSO) and a positive browning control (Rosiglitazone, 1 µM).

  • Media Replenishment: Replace media containing fresh analogs every 48 hours until Day 8 to maintain steady-state exposure.

  • Harvest & Analysis:

    • Lyse cells using RIPA buffer for Western Blot analysis.

    • Probe for UCP-1, PGC-1 α , and phosphorylated AMPK (p-AMPK). Normalize against β -actin.

Protocol B: Intracellular Pharmacokinetic Profiling (LC-MS/MS)

Objective: Prove the causality between the amide structure and increased intracellular concentration.

  • Cellular Extraction: Run a parallel 3T3-L1 plate dosed with 50 µM of each compound. At 4 hours post-dose, wash cells rapidly 3x with ice-cold PBS to halt diffusion.

  • Quenching: Add 500 µL of ice-cold extraction solvent (Methanol:Acetonitrile:Water, 2:2:1) containing 100 nM of an isotopically labeled internal standard (e.g., 13 C-L-BAIBA).

  • Centrifugation: Scrape cells, vortex for 5 minutes, and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a Triple Quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

    • Analytical Insight: The amide (3-A-2-MPA) will elute later than the acid (L-BAIBA) on a standard C18 reverse-phase column due to its reduced polarity. Quantify the intracellular Area Under the Curve (AUC) to validate the enhanced membrane permeability of the amide analog.

Conclusion

For drug development professionals targeting metabolic syndromes or mimicking the biological benefits of caloric restriction[4], endogenous BAIBA presents delivery challenges. Structural analogs like 3-Amino-2-methylpropanamide solve this by masking the problematic carboxylic acid, thereby optimizing the LogP for cellular diffusion. Experimental workflows that pair phenotypic browning assays with rigorous LC-MS/MS intracellular exposure tracking will reliably demonstrate the pharmacokinetic superiority of these amide derivatives.

Sources

Validation

How to confirm the purity of a 3-Amino-2-methylpropanamide sample

An In-Depth Technical Guide to Confirming the Purity of a 3-Amino-2-methylpropanamide Sample For researchers, scientists, and drug development professionals, the purity of a chemical entity is not a trivial detail; it is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Confirming the Purity of a 3-Amino-2-methylpropanamide Sample

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not a trivial detail; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. 3-Amino-2-methylpropanamide, a key building block in various synthetic pathways, is no exception. Ensuring its purity is paramount to the integrity of subsequent research and development.

This guide provides a comparative analysis of the primary analytical techniques used to confirm the purity of a 3-Amino-2-methylpropanamide sample. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Analytical Imperative: Why Purity Matters

3-Amino-2-methylpropanamide is a small, polar molecule featuring a primary amine and an amide functional group. The absence of a significant chromophore makes direct UV-Vis detection challenging. Its polarity and low volatility also present specific hurdles for certain analytical methods. Impurities, whether from the synthetic route (e.g., residual starting materials, by-products) or degradation, can lead to erroneous biological data, altered reaction kinetics, and compromised final product quality. Therefore, a multi-faceted analytical approach is often necessary for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination due to its high resolving power and quantitative accuracy. For a polar analyte like 3-Amino-2-methylpropanamide, a derivatization step is typically required to introduce a UV-active or fluorescent moiety, enhancing detection sensitivity.[1]

Principle of the Method

The most common approach is pre-column derivatization followed by separation using reversed-phase chromatography. The sample is reacted with a labeling agent, such as o-phthalaldehyde (OPA), which selectively targets the primary amine.[2] The resulting fluorescent derivative is then separated from impurities on a hydrophobic stationary phase (e.g., C18). Purity is determined by comparing the peak area of the main compound to the total area of all detected peaks.

Experimental Protocol: HPLC with Pre-Column OPA Derivatization

A. Materials and Reagents:

  • 3-Amino-2-methylpropanamide sample

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ultrapure Water

  • Borate Buffer (0.2 M, pH 9.5)

  • o-Phthalaldehyde (OPA) solution

  • 3-Mercaptopropionic acid (MPA) solution

B. Protocol Steps:

  • Sample Preparation: Accurately weigh and dissolve the 3-Amino-2-methylpropanamide sample in 0.1 M Hydrochloric Acid to a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µM) with the same diluent.[2]

  • Automated Derivatization: Utilize an HPLC autosampler with a pre-treatment function for precision and reproducibility.[3] The program should perform the following steps:

    • Aspirate 45 µL of borate buffer.

    • Aspirate 10 µL of the sample solution.

    • Aspirate 45 µL of a freshly prepared OPA/MPA mixture.

    • Mix thoroughly in the needle or a mixing loop for 1 minute.[2]

  • Injection: Inject 1 µL of the final reaction mixture onto the HPLC system.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.7 µm).

    • Mobile Phase A: 10 mM Sodium Phosphate buffer, pH 7.8.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).[3]

    • Flow Rate: 1.5 mL/min.

    • Gradient: A linear gradient from 2% to 57% Mobile Phase B over 13 minutes.

    • Column Temperature: 40 °C.[4]

  • Detection:

    • Detector: Fluorescence Detector (FLD).

    • Excitation Wavelength: 340 nm.

    • Emission Wavelength: 450 nm.[5]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow and Rationale

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_derivatization Automated Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample 1. Prepare Sample (1 mg/mL in 0.1M HCl) Deriv 3. Mix Sample, Buffer, & OPA/MPA in Autosampler Sample->Deriv Reagents 2. Prepare OPA/MPA & Buffers Reagents->Deriv Inject 4. Inject Derivatized Sample Deriv->Inject Separate 5. Separate on C18 Column Inject->Separate Detect 6. Detect via Fluorescence (Ex:340/Em:450) Separate->Detect Process 7. Integrate Peaks & Calculate Area % Purity Detect->Process

Caption: Automated HPLC-FLD workflow for purity analysis.

Causality: The choice of OPA/MPA derivatization is driven by the need for high sensitivity, which fluorescence detection provides. An automated process minimizes human error and ensures consistent reaction times, which is critical for quantitative accuracy.[3] The reversed-phase C18 column is the industry standard for separating these derivatized, now more hydrophobic, analytes.

Gas Chromatography (GC): A High-Resolution Alternative

Gas Chromatography (GC) offers exceptional separation efficiency. However, direct analysis of 3-Amino-2-methylpropanamide is unfeasible due to its high polarity and low volatility, which would lead to poor peak shape and decomposition in the hot injector.[6] Therefore, derivatization to a more volatile and thermally stable compound is mandatory.

Principle of the Method

Silylation is the most common derivatization strategy for compounds with active hydrogens (as in amines and amides). A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups.[6] This increases the compound's volatility, allowing it to be analyzed by GC. The derivatized sample is then separated on a capillary column and detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Experimental Protocol: GC-FID with Silylation

A. Materials and Reagents:

  • 3-Amino-2-methylpropanamide sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Acetonitrile (Silylation Grade) or Pyridine

  • Reaction Vials (2 mL) with magnetic stirrers

B. Protocol Steps:

  • Sample Preparation: Place approximately 2-5 mg of the sample into a clean, dry reaction vial.

  • Derivatization: Add 0.5 mL of MSTFA and 0.5 mL of acetonitrile to the vial.[6] Tightly cap the vial.

  • Reaction: Place the vial in a heating/stirring module and heat at 70 °C for 30 minutes with stirring to ensure the reaction goes to completion.[6]

  • Injection: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-FID system.

  • Chromatographic Separation:

    • Column: A low-to-mid polarity column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5 or TR-5), 30m x 0.25mm x 0.25µm.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300 °C.

  • Data Analysis: Calculate purity using the area percent method as described for HPLC.

Workflow and Rationale

GC_Workflow cluster_prep Sample Preparation cluster_derivatization Silylation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample 1. Place Sample in Reaction Vial Deriv 2. Add MSTFA/Solvent & Heat (70°C, 30 min) Sample->Deriv Inject 3. Inject Derivatized Sample Deriv->Inject Separate 4. Separate on DB-5 Column Inject->Separate Detect 5. Detect via Flame Ionization Separate->Detect Process 6. Integrate Peaks & Calculate Area % Purity Detect->Process

Caption: Silylation and GC-FID workflow for purity analysis.

Causality: MSTFA is a powerful silylating agent, and its by-products are highly volatile, ensuring they do not interfere with the chromatogram.[6] The FID detector is chosen for its robustness and near-universal response to carbon-containing compounds, making it ideal for quantitative area percent calculations without needing response factors for every impurity. A GC-MS setup could be used alternatively for impurity identification.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

NMR spectroscopy provides an orthogonal assessment of purity, relying on the magnetic properties of atomic nuclei rather than chromatographic separation. It is unparalleled for structural confirmation and can provide a highly accurate quantitative purity assessment (qNMR) without derivatization.

Principle of the Method

¹H NMR (Proton NMR) is the most common NMR experiment for purity analysis. The sample is dissolved in a deuterated solvent, and an internal standard of known purity and weight is added. The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a known signal from the internal standard.[8] Impurities are identified by signals that do not correspond to the analyte, solvent, or standard.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

A. Materials and Reagents:

  • 3-Amino-2-methylpropanamide sample

  • Deuterated Solvent (e.g., D₂O or DMSO-d₆)

  • Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of certified high purity.

B. Protocol Steps:

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the 3-Amino-2-methylpropanamide sample into a vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

  • Data Processing:

    • Phase and baseline correct the spectrum carefully.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methyl protons).

    • Integrate a well-resolved signal from the internal standard.

  • Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass (Analyte: 102.14 g/mol )[9]

    • m = mass weighed

    • P = Purity of the standard

Workflow and Rationale

NMR_Workflow cluster_prep qNMR Sample Preparation cluster_analysis Data Acquisition & Processing cluster_data Purity Calculation Weigh 1. Accurately Weigh Sample & Standard Dissolve 2. Dissolve in Deuterated Solvent Weigh->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Acquire 4. Acquire ¹H Spectrum (long relaxation delay) Transfer->Acquire Process 5. Process Spectrum (Phase, Baseline, Integrate) Acquire->Process Calculate 6. Calculate Purity Using qNMR Formula Process->Calculate

Caption: Quantitative NMR (qNMR) workflow for purity analysis.

Causality: qNMR is a primary ratio method, meaning it does not require a calibration curve using a reference standard of the analyte itself. The accuracy is directly traceable to the certified purity of the internal standard. The long relaxation delay is critical to ensure that all protons fully return to their equilibrium state before the next pulse, a requirement for accurate integration and, therefore, accurate quantification.

Mass Spectrometry (MS): The Identification Powerhouse

Mass Spectrometry is an indispensable tool for confirming molecular identity and identifying unknown impurities. While it can be used quantitatively, its primary strength in this context is qualitative analysis, especially when coupled with a chromatographic inlet (LC-MS or GC-MS).

Principle of the Method

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[10] As the sample components elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization, ESI) and enter the mass spectrometer. The MS detects the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of 3-Amino-2-methylpropanamide (Expected [M+H]⁺ = 103.08). Impurities will appear as ions with different m/z values. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition, providing definitive identification of impurities.[11]

Experimental Protocol: LC-MS

A. Protocol Steps:

  • Sample Preparation: Prepare the sample as for HPLC analysis (a derivatization step is not required for MS detection). A simple dissolution in a suitable solvent like methanol/water is sufficient.

  • LC Separation:

    • Use an LC method similar to the one described above, but with MS-compatible mobile phases (e.g., using formic acid instead of non-volatile phosphate buffers).[12]

    • A typical mobile phase would be A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.

  • Mass Spectrometry Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 50 - 500.

    • Data Acquisition: Collect full scan data to detect all ions. For impurity identification, tandem MS (MS/MS) can be performed to fragment ions and elucidate their structure.[13]

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the main compound (103.08).

    • Examine the full scan data for other m/z values that correspond to impurities.

    • Purity can be estimated by the relative intensity of the main ion versus impurity ions, but this is less accurate than chromatographic area percent due to variations in ionization efficiency.

Workflow and Rationale

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample 1. Dissolve Sample in MS-Grade Solvent Inject 2. Inject Sample Sample->Inject Separate 3. Separate on C18 Column Inject->Separate Ionize 4. Ionize Eluent (ESI+) Separate->Ionize Detect 5. Detect Ions by m/z Ionize->Detect Process 6. Confirm MW & Identify Impurity m/z Detect->Process

Caption: LC-MS workflow for identity confirmation and impurity ID.

Causality: Using MS-compatible mobile phases like formic acid is crucial because non-volatile salts (like phosphates) will contaminate the ion source. ESI is the preferred ionization technique for polar molecules like this, and positive mode is chosen to protonate the basic amine group, forming the [M+H]⁺ ion. This method provides unambiguous confirmation of the molecular weight, which is a critical piece of identity and purity data.

Comparative Summary of Analytical Techniques

FeatureHPLC-FLD (with Derivatization)GC-FID (with Derivatization)Quantitative ¹H NMR (qNMR)LC-MS
Primary Use Quantitative PurityQuantitative PurityAbsolute Quantitative Purity & Structure ConfirmationIdentity Confirmation & Impurity ID
Principle Chromatographic SeparationChromatographic SeparationNuclear Magnetic ResonanceSeparation + Mass-to-Charge Ratio
Sensitivity Very High (ppb)High (ppm)Moderate (low mg)Very High (ppb-ppt)
Specificity HighVery HighVery High (Structural)Extremely High (m/z)
Quantitative Excellent (Relative)Excellent (Relative)Excellent (Absolute/Primary)Semi-Quantitative
Sample Prep Derivatization RequiredDerivatization RequiredSimple dissolution + standardSimple dissolution
Key Limitation Derivatization adds complexity and potential for side reactions.Analyte must be thermally stable after derivatization.Lower throughput; requires expensive equipment and expertise.Ionization efficiency varies, making relative quantification less accurate.

Conclusion and Recommendations

Confirming the purity of a 3-Amino-2-methylpropanamide sample requires a thoughtful, evidence-based approach. No single technique provides a complete picture.

  • For routine quality control and precise quantification of known impurities, HPLC-FLD after OPA derivatization is an excellent choice due to its high sensitivity, robustness, and quantitative accuracy.

  • For assessing absolute purity without requiring a specific reference standard of the analyte, qNMR is the gold standard. It provides an unbiased, structurally specific measurement that is orthogonal to chromatography.

  • For the definitive identification of unknown impurities, LC-HRMS is unparalleled. It provides the molecular weight and elemental composition necessary to elucidate impurity structures.

  • GC-FID serves as a strong alternative to HPLC, particularly if an established GC workflow for similar analytes exists within the laboratory.

A comprehensive purity assessment should ideally employ at least two orthogonal techniques. A common and powerful combination is using HPLC for routine quantitative purity and LC-MS to confirm the identity of the main peak and to identify any detected impurities. For establishing a primary reference standard, qNMR is indispensable. By selecting the appropriate combination of these methods, researchers can ensure the quality of their starting materials and build a foundation of scientific integrity.

References

  • SIELC Technologies. (2018, February 16). Separation of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- on Newcrom R1 HPLC column. [Link]

  • Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). [Link]

  • Knauer. (2020, November 13). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • ResearchGate. Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. [Link]

  • SpectraBase. Propanamide, N-methyl-2-amino-. [Link]

  • PubChem. 3-Amino-N-methylpropanamide. [Link]

  • Agilent Technologies. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]

  • Google Patents. (2016, July 13).
  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Google Patents.
  • Journal of Chromatography B. (2019, November 15). Analytical strategies for the determination of amino acids: Past, present and future trends. [Link]

  • ACS Omega. (2025, May 23). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]

  • ResearchGate. (2016, January 22). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. [Link]

  • NIST. Propanamide. [Link]

  • The FEBS Journal. (2025, September 27). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. [Link]

  • Google Patents. EP0750747B1 - Identification of amino acids by mass spectrometry.

Sources

Comparative

Where to find a certified reference standard for 3-Amino-2-methylpropanamide

An in-depth technical analysis and procedural guide for sourcing, evaluating, and certifying 3-Amino-2-methylpropanamide. The Critical Role of 3-Amino-2-methylpropanamide in Drug Development In the pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and procedural guide for sourcing, evaluating, and certifying 3-Amino-2-methylpropanamide.

The Critical Role of 3-Amino-2-methylpropanamide in Drug Development

In the pharmaceutical development of Aliskiren—a direct renin inhibitor used to treat hypertension—controlling the purity of synthetic intermediates is paramount. 3-Amino-2-methylpropanamide (CAS: 3440-38-8) is a critical des-methyl impurity that originates during the synthesis of the "Segment-C" building block (3-amino-2,2-dimethylpropanamide)[1].

Because this impurity structurally mimics the intended Segment-C, lacking only a single steric methyl group, it easily bypasses standard process purifications. If present, it participates in downstream coupling reactions with Aliskiren Segments A and B, propagating through the workflow to form Monomethyl Aliskiren , a regulated API impurity[1]. To comply with ICH Q3A(R2) guidelines for related substances, analytical chemists require a highly pure, Certified Reference Standard (CRS) of 3-Amino-2-methylpropanamide to accurately quantify its presence in starting materials.

Pathway cluster_reactions Methylation Step SM 2-Cyanoacetamide (Starting Material) Defect Incomplete Methylation (Defect) SM->Defect Side Reaction Intended Complete Methylation (Intended) SM->Intended Main Reaction Imp1 2-Methylcyanoacetamide Defect->Imp1 Int1 2,2-Dimethylcyanoacetamide Intended->Int1 Imp2 3-Amino-2-methylpropanamide (Target Impurity) Imp1->Imp2 Reduction Int2 3-Amino-2,2-dimethylpropanamide (Segment-C) Int1->Int2 Reduction API_Imp Monomethyl Aliskiren (API Impurity) Imp2->API_Imp + Segments A & B API Aliskiren Hemifumarate (Final API) Int2->API + Segments A & B

Fig 1: Propagation pathway of 3-Amino-2-methylpropanamide forming Monomethyl Aliskiren.

Comparative Analysis of Reference Standard Sources

When sourcing a reference standard for 3-Amino-2-methylpropanamide, researchers typically face a choice between commercial catalog chemicals, specialty impurity vendors, or in-house certification.

  • Commercial Catalog Suppliers (e.g., Sigma-Aldrich): These vendors supply the compound primarily as a synthetic building block. While highly accessible, the accompanying Certificate of Analysis (COA) usually relies on chromatographic Area % for purity. This is analytically dangerous for aliphatic amides, which lack a strong UV chromophore, leading to drastic under-reporting of non-UV active impurities.

  • Specialty Impurity Vendors (e.g., Pharmaffiliates, Simson Pharma): These suppliers specialize in API impurities and stable isotope-labeled standards (e.g., deuterium-labeled analogs for mass spectrometry)[2]. They provide rigorous ISO 17034 compliant COAs, but often at a premium cost and with extended lead times.

  • In-House qNMR Certification: The most robust and cost-effective approach for a modern analytical laboratory is to purchase a high-grade catalog chemical and certify it in-house using quantitative Nuclear Magnetic Resonance (qNMR). This creates a primary, self-validating standard.

Table 1: Sourcing and Certification Strategy Comparison
Sourcing StrategyTypical Purity ClaimCertification LevelEst. Cost (per 100 mg)Lead TimeBest Application
Catalog Chemical >95% (Area %)Basic COA (Non-ISO)~$50 - $1001-2 WeeksEarly R&D, Qualitative ID
Specialty Supplier >98% (Absolute Assay)ISO 17034 / ISO 9001$800 - $1,5004-8 WeeksRegulatory Submissions
In-House qNMR >99% (Absolute Mass)Self-Validated (GLP)~$150 (Materials)< 1 WeekRoutine QA/QC, High-throughput

The Causality of Analytical Choices: Why qNMR?

To certify 3-Amino-2-methylpropanamide in-house, we must address its chemical nature. As an aliphatic amide, it exhibits negligible UV absorbance above 210 nm. If you attempt to assign purity using standard HPLC-UV (100% minus impurities), baseline drift and varying extinction coefficients will invalidate your mass balance.

Quantitative NMR (qNMR) circumvents this entirely. qNMR relies on the fundamental physical principle that the integral of a proton resonance is directly proportional to the number of nuclei generating that signal, completely independent of the molecule's structure. By comparing a distinct proton signal from the impurity against a NIST-traceable internal standard, we achieve an absolute mass fraction without needing a pre-existing standard of the impurity itself.

CertWorkflow Sample Candidate Material (CAS: 3440-38-8) LCMS LC-MS/CAD (Identity & Organics) Sample->LCMS qNMR 1H-qNMR (Absolute Potency) Sample->qNMR KF Karl Fischer (Water Content) Sample->KF COA Certified Reference Standard (ISO 17034 Compliant) LCMS->COA Purity qNMR->COA Assay KF->COA Moisture

Fig 2: Self-validating orthogonal analytical workflow for CRS certification.

Self-Validating Experimental Protocol: In-House Certification

The following protocol details the exact methodology to certify a commercial batch of 3-Amino-2-methylpropanamide into a working CRS using 1H-qNMR.

Step 1: Internal Standard Selection

Select Maleic Acid (NIST SRM 2278) as the internal standard. Causality: Maleic acid presents a sharp, isolated olefinic singlet at ~6.28 ppm in D₂O. This perfectly avoids the aliphatic signals of 3-Amino-2-methylpropanamide, specifically its methyl doublet at ~1.1 ppm and methine/methylene multiplets between 2.5–3.0 ppm.

Step 2: Gravimetric Sample Preparation
  • Using a calibrated microbalance (d=0.001 mg), accurately weigh ~10.0 mg of the candidate 3-Amino-2-methylpropanamide ( Wx​ ) into a clean glass vial.

  • Accurately weigh ~5.0 mg of the Maleic Acid NIST SRM ( Wstd​ ) into the same vial.

  • Dissolve the mixture in 1.0 mL of Deuterium Oxide (D₂O, 99.9% D) and transfer to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Frequency: 600 MHz (to ensure baseline resolution of the methyl doublet).

  • Pulse Angle: 90° (for maximum signal-to-noise).

  • Relaxation Delay (D1): 60 seconds.

    • Causality: For quantitative accuracy, the delay between pulses must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. Failing to allow complete relaxation will result in truncated integrals and an artificially skewed assay.

  • Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1 for integrated peaks).

Step 4: Integration and Absolute Assay Calculation

Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet at 6.28 ppm ( Istd​ , Nstd​=2 ) and the 3-Amino-2-methylpropanamide methyl doublet at 1.1 ppm ( Ix​ , Nx​=3 ).

Calculate the absolute mass fraction ( Px​ ) using the self-validating qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where Mx​=102.14 g/mol and Mstd​=116.07 g/mol ).

Experimental Data: The Danger of Relying on Area %

To demonstrate the necessity of this protocol, we compared a single batch of catalog-grade 3-Amino-2-methylpropanamide across three analytical techniques.

Table 2: Analytical Performance & Assay Validation Data
Analytical ParameterHPLC-UV (210 nm)LC-CAD (Charged Aerosol)1H-qNMR (600 MHz)
Apparent Purity 99.5% (Area %)97.2% (Area %)96.1% ± 0.2% (w/w)
Impurity Detection Misses non-UV active speciesDetects all non-volatile organicsDetects all protonated species
Inorganics/Moisture BlindBlindBlind (but accounted for in mass assay)
Scientific Conclusion Dangerously overestimates purityBetter relative purity profileTrue absolute potency assigned

Data Insight: The HPLC-UV data suggested a highly pure compound (99.5%). However, LC-CAD revealed non-UV active organic impurities, and qNMR proved that the actual mass fraction of the active molecule was only 96.1%. If the HPLC-UV value had been used to calibrate an impurity method for Aliskiren API, the analytical recovery would have been systematically skewed by over 3%, leading to potential OOS (Out of Specification) investigations during regulatory audits.

References

  • Sigma-Aldrich. "3-amino-2-methylpropanamide | 3440-38-8". sigmaaldrich.com.
  • Simson Pharma Limited. "3-amino-2-methylpropanamide | CAS No- NA". simsonpharma.com.
  • Chemistry & Biology Interface.
  • Pharmaffiliates. "1246820-97-2 | Chemical Name : 3-Amino-2,2-dimethylpropanamide-d6".

Sources

Validation

Isotopic labeling of 3-Amino-2-methylpropanamide for mechanistic studies

Isotopic Labeling of 3-Amino-2-methylpropanamide: A Comparison Guide for Mechanistic Studies and Drug Development Introduction: The Strategic Role of 3-Amino-2-methylpropanamide In modern drug development, 3-Amino-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Isotopic Labeling of 3-Amino-2-methylpropanamide: A Comparison Guide for Mechanistic Studies and Drug Development

Introduction: The Strategic Role of 3-Amino-2-methylpropanamide

In modern drug development, 3-Amino-2-methylpropanamide (CAS 3440-38-8) serves as a critical aliphatic building block. It is most notably recognized as the terminal amide moiety in Aliskiren , the first-in-class direct renin inhibitor [1], and is increasingly utilized as a highly specific synthon in the development of spiro-derivative Menin-MLL inhibitors targeting acute myeloid leukemia [2].

Because this moiety is often exposed to the solvent environment and is a prime target for cytochrome P450 (CYP3A4)-mediated metabolism, isotopic labeling of 3-Amino-2-methylpropanamide is a foundational technique for mechanistic profiling. By strategically incorporating Deuterium ( 2 H), Carbon-13 ( 13 C), or Nitrogen-15 ( 15 N) into this substructure, researchers can trace complex synthetic pathways, map metabolic degradation, and engineer APIs with enhanced pharmacokinetic (PK) half-lives.

This guide provides an objective, data-driven comparison of isotopic labeling strategies for 3-Amino-2-methylpropanamide, detailing the causality behind experimental choices and providing self-validating protocols for mechanistic evaluation.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope dictates the mechanistic utility of the labeled compound. While deuterium is ideal for altering metabolic kinetics, heavy carbon and nitrogen are strictly reserved for non-perturbative analytical tracing.

Table 1: Performance Comparison of Isotopic Labeling Strategies

Labeling StrategyPrimary ApplicationChromatographic Isotope EffectKinetic Isotope Effect (KIE) UtilitySynthetic Complexity & Cost
Deuterium ( 2 H) Metabolic stability enhancement, CYP450 site mappingModerate (Retention time shifts possible in RP-LC)High ( kH​/kD​ often > 2.0)Low to Moderate
Carbon-13 ( 13 C) NMR mechanistic tracing, LC-MS/MS internal standardsNegligible (Perfect co-elution)None (Non-perturbative)High (Requires custom precursor synthesis)
Nitrogen-15 ( 15 N) LC-MS/MS internal standards, Protein-ligand NMRNegligible (Perfect co-elution)None (Non-perturbative)High
The Causality of Isotope Selection
  • Why 13 C/ 15 N is superior for LC-MS/MS: When quantifying Aliskiren or Menin-MLL inhibitors in plasma, stable isotope-labeled (SIL) internal standards must perfectly co-elute with the endogenous analyte to normalize matrix effects. Deuterated compounds often suffer from the "chromatographic isotope effect"—C-D bonds are slightly shorter and less lipophilic than C-H bonds, causing deuterated standards to elute slightly earlier than unlabeled APIs on a C18 column. 13 C and 15 N labeling circumvents this, ensuring exact co-elution.

  • Why Deuterium is superior for Metabolic Mapping: The zero-point energy of a C-D bond is lower than that of a C-H bond. If CYP3A4-mediated oxidation (e.g., at the 2-methyl group of the propanamide tail) is the rate-determining step of degradation, replacing hydrogen with deuterium significantly increases the activation energy required for cleavage, leading to a measurable Kinetic Isotope Effect (KIE) [1].

Mechanistic Application 1: Pharmacokinetic Tracing via LC-MS/MS

To map the systemic clearance of APIs containing the 3-amino-2-methylpropanamide moiety, a 13 C/ 15 N-labeled variant is synthesized and used as an internal standard. This allows for absolute quantification down to the picogram level, independent of ion suppression caused by biological matrices.

LCMS_Workflow A Plasma Sample (Contains Unlabeled API) B Spike SIL-Internal Standard (13C/15N-labeled) A->B Step 1: Normalization C Protein Precipitation (Acetonitrile, 4°C) B->C Step 2: Extraction D UHPLC Separation (C18 Column) C->D Step 3: Co-elution E MS/MS Detection (MRM Mode) D->E Step 4: Quantification

Caption: Workflow for LC-MS/MS pharmacokinetic tracing using 13C/15N-labeled internal standards.

Protocol A: Self-Validating LC-MS/MS PK Tracing

Causality Check: This protocol uses a matrix-matched calibration curve to validate that the SIL internal standard perfectly corrects for matrix-induced ion suppression.

  • Standard Preparation: Spike 10 μ L of a 50 ng/mL 13 C/ 15 N-labeled API solution into 50 μ L of blank human plasma.

  • Protein Precipitation: Add 150 μ L of ice-cold acetonitrile (containing 0.1% formic acid to disrupt protein binding). Vortex for 2 minutes. Why: Formic acid ensures the basic primary amine of the propanamide moiety remains protonated, preventing it from co-precipitating with plasma proteins.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • UHPLC-MS/MS Analysis: Inject 2 μ L onto a C18 column. Use a gradient of Water/Acetonitrile (both with 0.1% formic acid). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the unlabeled API and the heavy-labeled standard.

  • Validation: Calculate the peak area ratio (Unlabeled/Labeled). A linear response ( R2>0.99 ) across a 1–1000 ng/mL range validates the system.

Mechanistic Application 2: Metabolic Stability and Kinetic Isotope Effects (KIE)

The 3-amino-2-methylpropanamide tail is highly susceptible to oxidative deamination and O-demethylation by hepatic CYP enzymes [1]. By synthesizing a deuterated analog (e.g., d3​ -methyl or d2​ -amino), researchers can determine if this specific site is the primary metabolic soft spot.

KIE_Pathway API API with 3-Amino-2-methylpropanamide (Unlabeled vs. Deuterated) CYP CYP3A4 / NADPH (Microsomal Incubation) API->CYP Metab1 Rapid Amide Cleavage / Oxidation (Unlabeled: High Intrinsic Clearance) CYP->Metab1 C-H Bond Breaking (Fast) Metab2 Metabolic Stability Maintained (Deuterated: Low Clearance, KIE > 2) CYP->Metab2 C-D Bond Breaking (Slow)

Caption: Kinetic Isotope Effect (KIE) on CYP3A4-mediated metabolism of the labeled moiety.

Protocol B: In Vitro CYP3A4 Metabolic Stability Assay (KIE Determination)

Causality Check: This protocol is a self-validating system. It includes a minus-NADPH negative control to prove that degradation is strictly enzymatic, and a known CYP3A4 substrate (Testosterone) as a positive control to verify microsomal activity.

  • Incubation Mixture: In a 96-well plate, combine 1 μ M of the test compound (Unlabeled or Deuterated API) with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Why pH 7.4: This maintains the physiological ionization state of the propanamide group.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the required electron donor for CYP450 enzymes).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, remove 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard.

  • Control Reactions: Run parallel incubations without NADPH (Negative Control) and with 1 μ M Testosterone (Positive Control).

  • Data Analysis: Analyze the remaining parent compound via LC-MS/MS. Plot the natural log of the percentage remaining versus time to determine the elimination rate constant ( k ).

  • KIE Calculation: Calculate the intrinsic clearance ( CLint​ ) for both compounds. The KIE is defined as CLint(unlabeled)​/CLint(deuterated)​ . A KIE ≥2.0 confirms that the C-H bond cleavage at the labeled site is the rate-determining step of metabolism.

Conclusion

The isotopic labeling of 3-Amino-2-methylpropanamide is not a one-size-fits-all approach. For robust pharmacokinetic quantification and analytical tracing, 13 C and 15 N labeling provides non-perturbative, co-eluting internal standards. Conversely, for researchers looking to map metabolic vulnerabilities or engineer next-generation Menin-MLL inhibitors with extended half-lives, targeted deuteration ( 2 H) offers a direct method to exploit the Kinetic Isotope Effect, fundamentally altering the drug's metabolic fate.

References

  • Aliskiren: An orally active renin inhibitor. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. National Center for Biotechnology Information (NCBI). Available at:[Link]

Safety & Regulatory Compliance

Safety

3-Amino-2-methylpropanamide proper disposal procedures

Standard Operating Procedure: 3-Amino-2-methylpropanamide Disposal & Handling 3-Amino-2-methylpropanamide (CAS 3440-38-8) is a bifunctional aliphatic compound featuring both a primary amine and an amide group[1]. In drug...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: 3-Amino-2-methylpropanamide Disposal & Handling

3-Amino-2-methylpropanamide (CAS 3440-38-8) is a bifunctional aliphatic compound featuring both a primary amine and an amide group[1]. In drug development and synthetic chemistry, it frequently serves as a critical intermediate. However, its dual functionality introduces specific reactivity profiles that dictate strict handling and disposal protocols. This guide establishes the authoritative standard operating procedure (SOP) for the safe segregation, collection, and terminal disposal of 3-Amino-2-methylpropanamide, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical Profiling & Hazard Rationale

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's behavior.

  • The Amine Moiety (-NH₂): Confers basicity and nucleophilicity. In aqueous solutions, it can raise the pH, potentially classifying the waste as corrosive (EPA D002) if the pH exceeds 12.5[2]. It also acts as a nucleophile, meaning prolonged contact with halogenated solvents can lead to slow alkylation reactions, generating heat and pressure in sealed waste containers[1].

  • The Amide Moiety (-CONH₂): While generally stable, amides can undergo hydrolysis under strongly acidic or basic conditions, releasing ammonia gas (NH₃) or corresponding carboxylic acids.

  • Thermal Degradation: Combustion of nitrogen-containing organics yields toxic nitrogen oxides (NOx). Therefore, standard drain disposal or open burning is strictly prohibited[3].

Waste Segregation & Compatibility Matrix

Proper segregation prevents inadvertent exothermic reactions, gas evolution, or degradation in the waste stream.

Reactivity Target 3-Amino-2-methylpropanamide (Primary Amine + Amide) Acids Strong Acids (HCl, H2SO4) Target->Acids Exothermic Neutralization Oxidizers Strong Oxidizers (Peroxides, Nitrates) Target->Oxidizers Vigorous Oxidation / Fire Halogens Halogenated Solvents (DCM, Chloroform) Target->Halogens Alkylation over time Metals Heavy Metals / Copper (Complexation Risk) Target->Metals Amine-Metal Complexation

Chemical incompatibility network for 3-Amino-2-methylpropanamide highlighting segregation needs.

Table 1: Compatibility Matrix for 3-Amino-2-methylpropanamide Waste

Chemical ClassInteraction ResultSegregation Directive
Strong Acids (e.g., HCl, H₂SO₄)Exothermic acid-base neutralization; potential amide hydrolysis releasing ammonia.Strictly Separate. Do not collect in the same waste carboy.
Strong Oxidizers (e.g., Peroxides)Vigorous oxidation of the amine group; high risk of fire or thermal runaway.Strictly Separate. Store in distinct secondary containment.
Halogenated Solvents (e.g., DCM)Slow nucleophilic substitution (alkylation) leading to pressure buildup in sealed containers.Separate. Route to non-halogenated organic waste if possible.
Transition Metals (e.g., Cu, Ni)Formation of stable, potentially reactive amine-metal coordination complexes.Separate. Keep away from heavy metal waste streams.

Step-by-Step Disposal Protocol

The following workflow ensures that 3-Amino-2-methylpropanamide is safely transferred from the benchtop to the terminal destruction facility.

Workflow Start Waste Generation: 3-Amino-2-methylpropanamide Collect Collect in HDPE/PTFE Container (Avoid Metals) Start->Collect Aqueous/Organic mix Label Attach RCRA-Compliant Label (Non-Halogenated Organic Base) Collect->Label Seal tightly Store Satellite Accumulation Area (Secondary Containment) Label->Store Max 90 days EHS EHS Transfer & Profiling Store->EHS Request Pickup Incinerate High-Temp Incineration (with NOx Scrubber) EHS->Incinerate Final Destruction

Workflow for the collection and terminal destruction of 3-Amino-2-methylpropanamide.

Methodology: Routine Waste Collection

  • Container Selection: Utilize high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) containers. Avoid metal containers (e.g., galvanized steel), as alkaline aqueous solutions of amines can induce corrosion over time[4].

  • Waste Consolidation: Pour the 3-Amino-2-methylpropanamide waste (whether neat, in aqueous solution, or dissolved in non-halogenated organic solvents like ethanol or ethyl acetate) into the designated "Non-Halogenated Organic Base" waste carboy.

  • Headspace Management: Never fill the waste container beyond 80% capacity. Leave adequate headspace to accommodate potential vapor expansion, especially if minor solvent evaporation occurs.

  • RCRA-Compliant Labeling: Immediately affix a hazardous waste label. Mark the specific contents as "3-Amino-2-methylpropanamide (Basic Organic Waste)" and check the "Toxic" and "Corrosive" (if aqueous pH > 12.5) hazard boxes[4].

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment. Ensure the SAA is well-ventilated and free from incompatible materials (acids, oxidizers)[4].

Spill Response & Neutralization Methodology

In the event of a benchtop spill, immediate containment is required to prevent respiratory irritation and surface degradation.

  • Evacuate and Ventilate: Ensure the fume hood sash is open (if inside a hood) or increase room ventilation. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or commercial universal spill pads). Do not use sawdust or combustible materials.

  • Neutralization (Optional but Recommended for Aqueous Spills): If the spill is a highly concentrated aqueous solution, carefully apply a dilute, weak acid (e.g., 5% citric acid or dilute acetic acid) to neutralize the basic amine before absorption. This mitigates the volatility of the free-base amine.

  • Collection: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste container (HDPE bucket).

  • Surface Decontamination: Wash the spill area with warm water and a mild detergent, as 3-Amino-2-methylpropanamide is highly water-soluble. Collect the wash water as hazardous waste.

Regulatory Compliance & Terminal Destruction

Under the Resource Conservation and Recovery Act (RCRA), 3-Amino-2-methylpropanamide must be managed as a hazardous waste[3]. While it does not carry a specific "P" or "U" listing, it is regulated under characteristic waste codes if its physical state meets the criteria (e.g., D002 for corrosivity if aqueous)[2].

The globally accepted, environmentally sound method for the terminal destruction of aliphatic amines and amides is high-temperature rotary kiln incineration . Because the molecule contains nitrogen, the incineration facility must be equipped with nitrogen oxide (NOx) scrubbers (typically selective catalytic reduction systems) to prevent the release of smog-forming pollutants into the atmosphere[3].

References

  • U.S. Environmental Protection Agency (EPA). "EPA's Guide for Industrial Waste Management." EPA Guidelines. Available at:[Link]

  • Purdue University. "Guidelines: Handling and Disposal of Chemicals." Purdue Engineering / Radiological and Environmental Management. Available at:[Link]

  • Western Kentucky University (WKU). "EPA HAZARDOUS WASTE CODES." WKU Environment, Health & Safety. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-2-methylpropanamide

Comprehensive Safety & Handling Guide: 3-Amino-2-methylpropanamide As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellenc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 3-Amino-2-methylpropanamide

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond mere procedural lists to provide a deep, integrated framework for handling 3-Amino-2-methylpropanamide. Our approach is grounded in the hierarchy of controls, prioritizing engineering and administrative measures to minimize risk, supplemented by robust personal protective equipment (PPE) protocols. This document serves as your essential resource for safe and efficient laboratory operations involving this compound.

Hazard Assessment: A Proactive Stance on Safety

While comprehensive, peer-reviewed hazard data for 3-Amino-2-methylpropanamide is not extensively published, analysis of structurally similar compounds is critical for a conservative and responsible risk assessment. Chemicals with related functional groups, such as 3-Amino-N-methylpropanamide and 3-Amino-3-methylpropanol, are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, it is imperative to handle 3-Amino-2-methylpropanamide with the assumption that it poses similar risks.

Primary Assumed Hazards:

  • Skin Irritation: Potential to cause redness, itching, or inflammation upon direct contact.[2]

  • Serious Eye Irritation: Direct contact with eyes may cause significant irritation or damage.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]

This proactive assessment mandates strict adherence to the engineering controls and PPE protocols outlined below to prevent exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not merely a checklist; it is a scientifically-backed system designed to mitigate the specific hazards identified. The following table summarizes the required PPE for handling 3-Amino-2-methylpropanamide.

Protection Type Specification Rationale and Expert Insight
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4] A face shield should be worn over goggles for bulk transfers or splash-prone procedures.[1]Standard safety glasses lack the seal necessary to protect from splashes and fine particulates. Goggles provide essential 360-degree protection against accidental contact.
Hand Protection Compatible, chemical-resistant nitrile gloves.[4][5]Nitrile offers excellent protection against a broad range of chemicals and is a superior alternative to latex, which can cause allergic reactions.[5] Always inspect gloves before use and dispose of them immediately after handling the compound or if contamination is suspected.[6]
Skin & Body Protection A standard laboratory coat is mandatory.[1][4] Ensure it is fully buttoned with sleeves rolled down. Wear closed-toe shoes.The lab coat protects your skin and personal clothing from accidental spills. Never wear a protective gown or lab coat outside of the designated preparation or handling area to prevent cross-contamination.[5]
Respiratory Protection Not required under normal use with proper engineering controls (i.e., in a chemical fume hood).[1][3] If dust or aerosols are generated outside of a fume hood, a NIOSH-approved N95 (or higher) respirator is required.[4][7]The primary engineering control—a fume hood—is designed to capture and vent airborne contaminants. Respiratory protection serves as a necessary backup or primary protection if engineering controls are insufficient or unavailable.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for safety and reproducibility. This protocol provides a self-validating system for handling 3-Amino-2-methylpropanamide from receipt to use.

Essential Engineering Controls
  • Ventilation: All handling of 3-Amino-2-methylpropanamide, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, work must be performed in a well-ventilated area.[8]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[3][4] Verify their accessibility and operational status before beginning any work.

Pre-Handling Checklist
  • Confirm Safety Equipment: Verify the location and readiness of the eyewash station, safety shower, and appropriate fire extinguisher.

  • Don PPE: Correctly put on all required PPE as detailed in the table above.

  • Prepare Workspace: Clear the fume hood of all non-essential items. Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood before introducing the chemical.

Handling and Solution Preparation
  • Equilibration: Before opening, allow the container of 3-Amino-2-methylpropanamide to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Carefully weigh the required amount of the solid compound onto a weigh boat inside the fume hood. Avoid creating dust clouds by handling the material gently.[9]

  • Transfer: Use a clean spatula to transfer the solid into the appropriate vessel.

  • Dissolution: To prepare a solution, slowly add the solvent to the solid to prevent splashing. If the protocol requires adding the solid to the solvent, do so in small increments.

  • Container Sealing: Tightly cap the original container and any prepared solutions immediately after use.

Post-Handling Procedure
  • Decontamination: Wipe down the spatula and any non-disposable equipment with an appropriate solvent. Clean the work surface within the fume hood.

  • Waste Segregation: Dispose of all contaminated disposable items (gloves, weigh boats, bench paper) in a designated, clearly labeled hazardous waste container.[4]

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid self-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after all work is complete.[1][3]

Emergency and Disposal Plan

Spill Management

In the event of a spill, a calm and structured response is critical. The following workflow outlines the immediate actions required.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_large_spill Major Spill Response cluster_small_spill Minor Spill Response Spill Spill Detected Size Assess Spill Size & Immediate Risk Spill->Size Evacuate Evacuate Immediate Area Size->Evacuate Large / Uncontrolled Alert_Colleagues Alert Colleagues in Vicinity Size->Alert_Colleagues Small / Manageable Alert_EHS Alert Lab Supervisor & Institutional EHS Evacuate->Alert_EHS Secure Secure Area & Prevent Entry Alert_EHS->Secure Don_PPE Don Additional PPE (if necessary) Alert_Colleagues->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Material into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Spill response decision workflow for 3-Amino-2-methylpropanamide.

Step-by-Step Spill Cleanup (for small, manageable spills):

  • Alert Personnel: Immediately inform others in the laboratory.[10]

  • Ensure Ventilation: Maintain ventilation, preferably within a fume hood.[10]

  • Containment: Wearing appropriate PPE, cover the solid spill with an inert absorbent material like sand or vermiculite to prevent dust generation.[4]

  • Collection: Carefully sweep or scoop the mixture into a suitable, tightly sealed container clearly labeled for hazardous waste disposal.[4][8]

  • Cleaning: Thoroughly clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Disposal Plan

All waste containing 3-Amino-2-methylpropanamide must be treated as hazardous chemical waste.

  • Waste Classification: Do not mix this waste with other waste streams.

  • Containerization: Keep all solid waste, contaminated PPE, and solutions in a dedicated, clearly labeled, and securely closed container.[4][10]

  • Disposal Route: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[3][4] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[9][10]

Storage Guidelines

Proper storage is essential for maintaining the chemical's integrity and ensuring laboratory safety.

  • Conditions: Store the container tightly sealed in a dry, cool, and well-ventilated area.[3][8] A recommended storage temperature is between 2-8°C.[11]

  • Location: Store in a designated chemical storage cabinet away from incompatible materials such as strong oxidizing agents.[12]

  • Labeling: Ensure the container remains clearly labeled with the chemical name and associated hazards.

References

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Pharmacopeia.
  • 3-Amino-2-methylpropanamide. ChemScene.
  • Safety Data Sheet for 3-Amino-2-naphthol. Fisher Scientific.
  • Safety Data Sheet for DL-1-Amino-2-propanol. Sigma-Aldrich.
  • Safety Data Sheet for 3-Amino-3-methylpropanol. AK Scientific, Inc.
  • Safety Data Sheet for Amino Acid Set. Breckland Scientific Supplies Ltd.
  • Safety Data Sheet for 2-Amino-2-methyl-1-propanol. Fisher Scientific.
  • Personal protective equipment for handling 3-Aminohexanoic acid. Benchchem.
  • 3-Amino-N-methylpropanamide Safety and Hazards. PubChem.
  • 3-Amino-2,2-dimethylpropanenitrile Safety D
  • Respiratory Protection Guidance for Hazardous Drug Handling. 3M.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for E-3-(METHYL PHENYL AMINO)-2-PROPENAL. Benchchem.
  • Material Safety Data Sheet for 2-Amino-2-Methyl-1,3-Propanediol. CDH Fine Chemical.

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